Catharine
Description
This compound has been reported in Catharanthus roseus and Catharanthus lanceus with data available.
Properties
CAS No. |
1355-31-3 |
|---|---|
Molecular Formula |
C46H54N4O10 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(2S,6Z)-6-ethyl-8-formyl-2-methoxycarbonyl-4-oxo-8,18-diazatricyclo[9.7.0.012,17]octadeca-1(11),6,12,14,16-pentaen-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H54N4O10/c1-8-28-21-29(53)24-45(41(54)58-6,37-31(15-19-49(25-28)26-51)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)57-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(60-27(3)52)46(39,56)42(55)59-7/h10-14,16,22-23,25-26,38-40,47,56H,8-9,15,17-21,24H2,1-7H3/b28-25-/t38-,39+,40+,43+,44+,45-,46-/m0/s1 |
InChI Key |
KLFYPJRLOIHTCM-CIJHUGPSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Catharanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Catharanthus roseus, is a compound of significant interest in the pharmaceutical industry. Its intricate pentacyclic structure serves as a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine (B1199706) and vincristine. This technical guide provides a comprehensive overview of the chemical structure of catharanthine, including its spectroscopic properties, experimental protocols for its isolation and structural elucidation, and key synthetic and biosynthetic pathways.
Chemical Structure and Properties
Catharanthine possesses a complex bridged iboga-type alkaloid structure. Its chemical identity is defined by the following identifiers and properties.
Table 1: Chemical Identifiers and Properties of Catharanthine
| Property | Value | Reference(s) |
| IUPAC Name | methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | [1] |
| CAS Number | 2468-21-5 | [1] |
| Molecular Formula | C₂₁H₂₄N₂O₂ | [1] |
| Molecular Weight | 336.43 g/mol | [1] |
| Melting Point | 126-128 °C | |
| Optical Rotation | [α]D²⁷ +29.8° (c 0.9, CHCl₃) | |
| Appearance | White to off-white crystalline powder |
Spectroscopic Data
The structural elucidation of catharanthine has been accomplished through various spectroscopic techniques. The following tables summarize key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data for Catharanthine (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 8.05 | s | N-H (indole) | |
| 7.50 | d | 7.8 | Ar-H |
| 7.20 - 7.05 | m | 3 x Ar-H | |
| 5.85 | s | Olefinic H | |
| 3.75 | s | OCH₃ | |
| 3.60 - 3.00 | m | Aliphatic Protons | |
| 1.00 | t | 7.5 | CH₂CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for Catharanthine (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 175.5 | C=O |
| 136.0 | Ar-C |
| 135.5 | Ar-C |
| 130.0 | Ar-C |
| 128.0 | Ar-C |
| 122.0 | Ar-C |
| 120.0 | Ar-C |
| 118.0 | Ar-C |
| 110.0 | Ar-C |
| 105.0 | Olefinic C |
| 82.0 | Quaternary C |
| 60.0 - 20.0 | Aliphatic C |
| 52.5 | OCH₃ |
| 12.0 | CH₂CH₃ |
Table 4: Mass Spectrometry Data for Catharanthine
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Electrospray Ionization (ESI) | Positive | 337.1903 [M+H]⁺ | 144.0805, 93.0698, 173.1069 |
Experimental Protocols
Isolation of Catharanthine from Catharanthus roseus
The following is a representative protocol for the extraction and isolation of catharanthine from the leaves of C. roseus.[2]
Materials:
-
Dried leaves of Catharanthus roseus
-
0.1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Embonic acid (4,4'-methylene-bis-3-hydroxynaphthalene-2-carboxylic acid)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Extraction: The dried and powdered leaves of C. roseus are extracted with an aqueous 0.1 M HCl solution. This acidic extraction protonates the alkaloids, rendering them soluble in the aqueous medium.
-
Precipitation: The acidic extract is then treated with an alkaline solution of embonic acid. This results in the precipitation of the alkaloids as their embonate salts, which are largely insoluble in water.
-
Collection: The precipitate, which is enriched with catharanthine and vindoline (B23647) embonates, is collected by filtration.
-
Purification: The crude alkaloid embonate precipitate is further purified using column chromatography on silica gel. A suitable solvent system, such as a gradient of dichloromethane and methanol, is used to separate the individual alkaloids.
-
Crystallization: The fractions containing catharanthine are collected, the solvent is evaporated, and the residue is crystallized from a suitable solvent like methanol to yield pure catharanthine.
Structural Elucidation
The definitive structure of catharanthine was established through a combination of chemical degradation and spectroscopic methods, primarily UV, IR, NMR, and mass spectrometry. The absolute configuration was later confirmed by X-ray crystallography of derivatives.
Methodology for Spectroscopic Analysis:
-
UV-Vis Spectroscopy: A solution of catharanthine in ethanol (B145695) is prepared and the absorbance is measured over the UV-Vis range (typically 200-400 nm) to determine the wavelengths of maximum absorbance (λmax), which are characteristic of the indole chromophore.
-
Infrared (IR) Spectroscopy: A sample of catharanthine is prepared as a KBr pellet or as a thin film and the IR spectrum is recorded. Characteristic absorption bands for the N-H (indole), C=O (ester), and C=C (alkene and aromatic) functional groups are identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (B151607) (CDCl₃) as the solvent. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons and to assign the chemical shifts to specific atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its elemental composition. Fragmentation patterns observed in the MS/MS spectrum provide further structural information.
Key Chemical Pathways
Biosynthesis of Catharanthine from Strictosidine
Catharanthine is biosynthesized in C. roseus from the central precursor strictosidine.[3][4][5] This multi-step enzymatic pathway involves several key intermediates.
Enzyme abbreviations: SGD (Strictosidine β-D-glucosidase), GS (Geissoschizine Synthase), GO (Geissoschizine Oxidase), Redox1/2 (Reductase enzymes), SAT (Stemmadenine Acetyltransferase), PAS (Precondylocarpine Acetate Synthase), CS (Catharanthine Synthase).
Dimerization of Catharanthine and Vindoline to form Vinblastine
A critical reaction involving catharanthine is its enzymatic coupling with another indole alkaloid, vindoline, to form anhydrovinblastine, a direct precursor to vinblastine.[6][7] This reaction is catalyzed by a peroxidase enzyme.
References
- 1. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
The Catharanthine Biosynthesis Pathway in Catharanthus roseus: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the catharanthine (B190766) biosynthesis pathway in Catharanthus roseus, the medicinal plant renowned for producing valuable terpenoid indole (B1671886) alkaloids (TIAs). Catharanthine is a crucial precursor for the synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. This document details the enzymatic steps, presents available quantitative data, and outlines key experimental protocols to facilitate further research and metabolic engineering efforts in this field.
The Catharanthine Biosynthesis Pathway: An Overview
The biosynthesis of catharanthine is a complex, multi-step process that is spatially and temporally regulated within the plant. It begins with the convergence of the shikimate and the methylerythritol phosphate (B84403) (MEP) pathways, which provide the precursors tryptamine (B22526) and secologanin (B1681713), respectively. The condensation of these two molecules by strictosidine (B192452) synthase (STR) marks the entry point into the TIA pathway, forming the central intermediate, strictosidine. From strictosidine, the pathway branches to produce a vast array of over 130 different TIAs. The branch leading to catharanthine involves a series of enzymatic conversions, many of which have been elucidated in recent years.
The key enzymatic steps in the catharanthine biosynthesis pathway are:
-
Strictosidine Synthase (STR): Catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine.
-
Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield an unstable aglycone, which spontaneously converts to 4,21-dehydrogeissoschizine (B1238243).
-
Geissoschizine Synthase (GS): An NADH-dependent reductase that converts 4,21-dehydrogeissoschizine to 19E-geissoschizine.[1]
-
Geissoschizine Oxidase (GO): A cytochrome P450 enzyme that oxidizes 19E-geissoschizine.[2]
-
Stemmadenine O-Acetyltransferase (SAT): Catalyzes the acetylation of stemmadenine.[3]
-
Catharanthine Synthase (CS): A multi-functional enzyme that catalyzes the final steps to form catharanthine from precondylocarpine acetate.
The subcellular localization of these enzymes is complex and involves multiple cellular compartments, indicating the necessity of intercellular and intracellular transport of intermediates. Early pathway enzymes like tryptophan decarboxylase (TDC) and STR are located in the cytoplasm.[4][5] The later steps of vindoline (B23647) biosynthesis, a related pathway, involve chloroplasts and the cytoplasm, suggesting a similar compartmentalization for catharanthine biosynthesis.[4] Furthermore, gene expression studies have shown that different steps of the TIA pathways are localized to different cell types, such as the epidermis and laticifers/idioblasts in leaves.[6]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding pathway flux and identifying rate-limiting steps. The following tables summarize the available quantitative data for key enzymes and metabolites in the catharanthine biosynthesis pathway.
Table 1: Kinetic Parameters of Key Enzymes in Catharanthine Biosynthesis
| Enzyme | Substrate(s) | Km | Vmax | Optimal pH | Source Organism/System |
| Strictosidine Synthase (STR) | Tryptamine | 0.83 mM | - | 5.0 - 7.5 | C. roseus cultured cells |
| Secologanin | 0.46 mM | 5.85 nkat/mg | |||
| Strictosidine β-D-Glucosidase (SGD) | Strictosidine | - | - | - | C. roseus cultured cells |
| p-Nitrophenyl glucoside | 0.25 mM | 5.35 µkat/mg | - | S. mellodora | |
| Anthranilate Synthase (AS) | L-glutamine | 0.37 ± 0.05 mM | - | 7.5 - 8.3 | C. roseus cultured cells |
| Chorismate | 67 ± 3 µM | - | |||
| MgCl2 | 0.26 ± 0.03 mM | - |
Table 2: Concentration of Catharanthine and Related Alkaloids in C. roseus
| Compound | Plant Material/Culture Condition | Concentration (mg/g DW) | Analytical Method |
| Catharanthine | Hairy root line LP10 (exponential phase) | 4.3 | LC-MS/MS |
| Ajmalicine | Hairy root line LP10 (exponential phase) | 3.8 | LC-MS/MS |
| Catharanthine | Suspension cultures + UV-B (48-72h) | ~0.12 | HPLC |
| Vindoline | Suspension cultures + UV-B (48-72h) | ~0.03 | HPLC |
| Vinblastine | Purple variety leaves | - | RP-HPLC |
| Vincristine | - | - | RP-HPLC |
DW = Dry Weight. Concentrations can vary significantly based on plant variety, age, growth conditions, and elicitation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the catharanthine biosynthesis pathway.
Metabolite Extraction and Quantification
3.1.1. Extraction of Terpenoid Indole Alkaloids from C. roseus Leaves
-
Reference: Based on a simplified acid-base extraction procedure.[7]
-
Procedure:
-
Harvest and freeze-dry C. roseus leaves.
-
Grind the dried leaves into a fine powder.
-
Extract the powdered material with an aqueous acidic solution (e.g., 0.1 M HCl) to protonate and solubilize the alkaloids.[7]
-
Filter the extract to remove solid plant debris.
-
Basify the aqueous extract with a suitable base (e.g., ammonia) to a pH of approximately 8.5.[8]
-
Perform a liquid-liquid extraction with an organic solvent such as chloroform (B151607) or dichloromethane (B109758) to extract the deprotonated alkaloids.[8][9]
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.
-
Redissolve the dried alkaloid extract in a suitable solvent (e.g., methanol) for analysis.[8]
-
3.1.2. HPLC-UV Method for Simultaneous Quantification of Catharanthine and Other Alkaloids
-
Reference: Adapted from various published HPLC methods.[8][9][10][11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 0.1 M, pH 3.5) containing a small amount of glacial acetic acid.[8] A typical isocratic ratio is 21:79 (v/v) acetonitrile:buffer.[8]
-
Flow Rate: 1.2 mL/min.[8]
-
Quantification: Generate a standard curve using authentic standards of catharanthine, vindoline, vinblastine, and vincristine. Calculate the concentration of each alkaloid in the plant extract based on the peak area and the standard curve.
Heterologous Expression and Purification of Pathway Enzymes
3.2.1. General Protocol for Heterologous Expression in E. coli
-
Reference: General principles of recombinant protein expression.[12]
-
Procedure:
-
Clone the codon-optimized cDNA of the target enzyme (e.g., geissoschizine synthase) into a suitable E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
3.2.2. Purification of His-tagged Recombinant Proteins
-
Reference: Standard protocols for immobilized metal affinity chromatography (IMAC).
-
Procedure:
-
Resuspend the harvested cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, and a DNase.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with a binding buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.
-
If necessary, perform further purification steps such as size-exclusion chromatography.
-
Enzyme Assays
3.3.1. General Enzyme Assay Protocol
-
Reference: Adapted from general enzyme assay principles.
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer at the optimal pH for the enzyme, any required cofactors (e.g., NADPH for reductases), and the substrate(s).
-
Pre-incubate the reaction mixture at the optimal temperature.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Incubate the reaction for a specific period during which the reaction rate is linear.
-
Stop the reaction by adding a quenching agent (e.g., acid, organic solvent) or by heat inactivation.
-
Analyze the reaction products by a suitable method, such as HPLC or LC-MS, to determine the amount of product formed.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
-
Gene Expression and Regulation Analysis
3.4.1. In Situ RNA Hybridization
-
Reference: Detailed protocols for in situ hybridization in plants are available.[13][14][15][16]
-
Procedure:
-
Fix plant tissues (e.g., leaves, stems) in a suitable fixative (e.g., formaldehyde).
-
Dehydrate the tissues through an ethanol (B145695) series and embed them in paraffin.
-
Section the paraffin-embedded tissues using a microtome.
-
Prepare digoxigenin (B1670575) (DIG)-labeled antisense and sense (as a negative control) RNA probes for the target gene.
-
Hybridize the probes to the tissue sections.
-
Perform stringent washes to remove non-specifically bound probes.
-
Detect the hybridized probes using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a colorimetric substrate.
-
Visualize the localization of the target mRNA under a microscope.
-
3.4.2. Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
-
Reference: Standard protocols for Y2H assays are widely available.[17][18][19][20][21]
-
Procedure:
-
Clone the cDNAs of the two proteins of interest ("bait" and "prey") into separate Y2H vectors, creating fusions with the DNA-binding domain (DBD) and the activation domain (AD) of a transcription factor (e.g., GAL4), respectively.
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene (e.g., lacZ).
-
An interaction between the bait and prey proteins will reconstitute the transcription factor, leading to the activation of the reporter genes and allowing the yeast to grow on the selective medium and/or exhibit a color change.
-
3.4.3. Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor-DNA Binding
-
Reference: General protocols for EMSA are well-established.[22][23][24][25]
-
Procedure:
-
Synthesize and label a short DNA probe containing the putative binding site for the transcription factor of interest (e.g., ORCA3) with a radioactive or fluorescent label.
-
Incubate the labeled probe with a nuclear protein extract from C. roseus or with a purified recombinant transcription factor.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging. A slower migrating band compared to the free probe indicates the formation of a protein-DNA complex.
-
Confirm the specificity of the binding by performing competition assays with an excess of unlabeled specific and non-specific competitor DNA.
-
Mandatory Visualizations
Catharanthine Biosynthesis Pathway
Caption: The enzymatic pathway for catharanthine biosynthesis in C. roseus.
Experimental Workflow: Metabolite Quantification by HPLC
Caption: Workflow for the quantification of catharanthine using HPLC.
Logical Relationship: Regulation of the TIA Pathway by Transcription Factors
Caption: Transcriptional regulation of the TIA pathway by key transcription factors.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Subcellular Localization of Enzymes Involved in Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular Localization of Enzymes Involved in Indole Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell multi-omics in the medicinal plant Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. researchgate.net [researchgate.net]
- 11. Expression, purification, and biochemical characterization of micro- and macroalgal kainoid synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA In Situ Hybridization of Paraffin Sections to Characterize the Multicellular Compartmentation of Plant Secondary Metabolisms | Springer Nature Experiments [experiments.springernature.com]
- 13. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 14. In Situ Hybridization for the Precise Localization of Transcripts in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An RNA in situ hybridization protocol optimized for monocot tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 17. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. singerinstruments.com [singerinstruments.com]
- 20. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 21. licorbio.com [licorbio.com]
- 22. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 25. An electrophoretic mobility shift assay using the protein isolated from host plants - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Catharanthine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus). While renowned as an indispensable precursor for the synthesis of potent dimeric anticancer drugs like vinblastine (B1199706) and vincristine, catharanthine itself, along with its synthetic derivatives, exhibits a compelling spectrum of pharmacological effects. This document summarizes the current understanding of its anticancer, neuroprotective, and anti-addictive properties, providing quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support ongoing research and development efforts.
Core Biological Activities of Catharanthine
Catharanthine's biological profile is multifaceted, stemming from its interaction with various cellular targets. Its primary activities can be categorized as follows:
-
Anticancer Activity: Catharanthine demonstrates direct cytotoxic and pro-apoptotic effects on cancer cells. Its mechanism is linked to the disruption of microtubule formation, which is crucial for mitotic spindle assembly during cell division.[1] Furthermore, recent studies have elucidated its role in activating autophagic signaling pathways through the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[1] This dual mechanism of inducing both apoptosis and autophagic cell death makes it a molecule of significant interest in oncology.[1]
-
Anti-Addictive Properties: Catharanthine has emerged as a promising candidate for addiction therapy. It modulates the mesolimbic dopamine (B1211576) system, a critical pathway in reward and reinforcement behaviors.[2] Its action involves the inhibition of specific nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly α4 and α6 subtypes, and the dopamine transporter (DAT).[3][4] This dual inhibition leads to a decrease in evoked dopamine release while simultaneously slowing dopamine reuptake, a unique mechanism that may help in mitigating drug-seeking behaviors and withdrawal symptoms.[2][3]
-
Neuroprotective Effects: The alkaloid exhibits neuroprotective potential, primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] By maintaining higher levels of acetylcholine in the synaptic cleft, catharanthine can enhance cholinergic neurotransmission, a process vital for cognitive functions like memory and learning. This activity suggests its potential utility in the research of neurodegenerative disorders.
-
Other Activities: Beyond these core areas, catharanthine has been shown to possess vasodilatory and antihypertensive effects by inhibiting voltage-gated calcium channels.[6] It also displays anti-parasitic and antimicrobial properties, broadening its therapeutic potential.[6][7]
Quantitative Data on Biological Activity
Quantitative analysis of catharanthine's biological activity is crucial for comparative studies and drug development. However, it is important to note that comprehensive, head-to-head studies on a wide range of catharanthine's monomeric derivatives are limited in publicly available literature, as research has historically focused on its role as a precursor to the more potent dimeric Vinca alkaloids.[8] The following tables summarize the available quantitative data for catharanthine.
Table 1: Cytotoxic Activity of Catharanthine
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Catharanthine | HCT-116 (Human Colon Carcinoma) | MTT Assay | ~590 µM (equivalent to 200 µg/mL) | [8] |
| Catharanthine | JURKAT E.6 (Human T-cell leukemia) | Not Specified | ~0.63 µM (equivalent to 211 ng/mL) | [8] |
| Catharanthine | THP-1 (Human Acute Monocytic Leukemia) | Not Specified | ~0.62 µM (equivalent to 210 ng/mL) | [8] |
| Catharanthine | HepG2 (Human Liver Carcinoma) | MTT Assay | IC50 determined but specific value not stated in abstract | [9] |
Table 2: Neurological and Other Activities of Catharanthine
| Activity | Target/System | Assay | Quantitative Measurement | Reference |
| Nicotinic Receptor Antagonism | Diaphragm Contractions | Ex-vivo muscle prep | IC50 = 59.6 µM | [5] |
| Dopamine Release Modulation | Nucleus Accumbens (mouse brain slices) | Fast-Scan Cyclic Voltammetry (FSCV) | Dose-dependent inhibition (1-100 µM) | [3] |
| Dopamine Reuptake Inhibition | Nucleus Accumbens (mouse brain slices) | Fast-Scan Cyclic Voltammetry (FSCV) | Slowing of DA reuptake | [3][4] |
| Antidepressant-like Activity | Mouse model | Forced Swim & Tail Suspension Tests | Effective dose: 40 mg/kg |
Signaling Pathways and Mechanisms of Action
Visualizing the complex signaling cascades affected by catharanthine is essential for a deeper mechanistic understanding. The following diagrams, rendered using the DOT language, illustrate key pathways.
Anticancer: mTOR Inhibition and Autophagy Induction
Catharanthine induces cytotoxicity in cancer cells, such as the HepG2 liver carcinoma line, by inhibiting the PI3K/Akt/mTOR pathway.[1] This inhibition relieves the suppression of the ULK1 complex, initiating the cascade of autophagosome formation. The process involves key autophagy-related genes (ATGs) like Beclin1 and the lipidation of LC3, culminating in autophagic cell death.[1][9]
Anti-Addiction: Modulation of Mesolimbic Dopamine
Catharanthine's anti-addictive potential lies in its ability to modulate dopamine (DA) transmission in the nucleus accumbens (NAc). It acts as an antagonist at presynaptic α4 and α6-containing nAChRs, reducing acetylcholine-stimulated DA release. Concurrently, it inhibits the dopamine transporter (DAT), slowing the reuptake of extracellular DA. This combined action normalizes dopaminergic tone, which is often dysregulated in addiction.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of catharanthine and its derivatives.
Synthesis: Fe(III)-Promoted Coupling of Catharanthine and Vindoline (B23647)
This protocol describes a biomimetic method to synthesize anhydrovinblastine (B1203243), a direct precursor to vinblastine.
Objective: To couple catharanthine and vindoline to form anhydrovinblastine via an oxidative fragmentation-coupling reaction.
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃), anhydrous
-
Sodium borohydride (B1222165) (NaBH₄)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrochloric acid (HCl), 0.1 N aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of catharanthine and vindoline in a 10:1 mixture of 0.1 N HCl and TFE. Stir the solution at room temperature (23-25 °C) until all solids are dissolved.
-
Coupling Reaction: Add anhydrous FeCl₃ (5 equivalents) to the stirring solution. The reaction mixture will typically change color. Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction by thin-layer chromatography (TLC) for the consumption of starting materials. This step generates an intermediate iminium ion.
-
Reduction: In a separate flask, prepare a solution of NaBH₄ (10 equivalents) in methanol (B129727) or ethanol. Cool the iminium ion reaction mixture in an ice bath (0 °C). Slowly add the NaBH₄ solution to the reaction mixture to reduce the iminium ion to anhydrovinblastine.
-
Quenching and Extraction: After the reduction is complete (as monitored by TLC), quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude anhydrovinblastine using silica gel column chromatography, typically with a gradient of ethyl acetate (B1210297) in hexanes or a dichloromethane/methanol solvent system.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound by assessing the metabolic activity of cells.
Objective: To quantify the cytotoxic effect of catharanthine derivatives on a cancer cell line (e.g., HCT-116, HepG2).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Catharanthine or derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue). Dilute the cells in complete medium to a final density of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the catharanthine derivative in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium with DMSO, concentration matched to the highest compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to fully dissolve the crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) and use non-linear regression analysis to determine the IC₅₀ value.
Anti-Addictive/Neuroprotective Activity: Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations, such as dopamine, in real-time. This protocol is for ex vivo brain slices.[4]
Objective: To measure the effect of catharanthine on electrically evoked dopamine release and reuptake in the nucleus accumbens.
Materials:
-
Mouse or rat brain
-
Vibratome for tissue slicing
-
Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O₂, 5% CO₂)
-
Carbon-fiber microelectrode
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
FSCV system (e.g., potentiostat, data acquisition software)
-
Perfusion system for drug application
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and rapidly decapitate. Dissect the brain and place it in ice-cold, oxygenated aCSF. Prepare coronal slices (e.g., 300 µm thick) containing the nucleus accumbens using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
FSCV Setup: Place a brain slice in the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C. Position the carbon-fiber microelectrode in the nucleus accumbens core or shell. Place the stimulating electrode near the microelectrode (~100 µm away).
-
Electrode Conditioning: Apply a triangular voltage waveform to the microelectrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s, repeated at 10 Hz). This allows for the oxidation and reduction of dopamine.
-
Baseline Recording: After a stable baseline is achieved, apply a single electrical pulse (e.g., 1 ms (B15284909) duration, 300 µA) through the stimulating electrode to evoke dopamine release. Record the resulting change in current at the oxidation potential for dopamine (~+0.6 V).
-
Drug Application: After establishing a stable baseline of evoked dopamine release (e.g., 3-5 consistent measurements taken every 2-5 minutes), switch the perfusion solution to one containing the desired concentration of catharanthine.
-
Data Acquisition: Continue to evoke and record dopamine release every 2-5 minutes during drug application until a steady-state effect is observed.
-
Data Analysis: The recorded current is converted to dopamine concentration using a post-experiment calibration of the electrode with known dopamine concentrations. Analyze the peak height of the signal (reflecting dopamine release) and the decay rate (tau, reflecting dopamine reuptake) before and after drug application to determine the effect of catharanthine.
Conclusion
Catharanthine is a versatile alkaloid with significant biological activities that extend beyond its foundational role in the synthesis of Vinca anticancer agents. Its demonstrated effects on cancer cell proliferation, neuro-addictive pathways, and cholinergic systems position it and its derivatives as valuable leads for further pharmacological investigation. The protocols and pathway diagrams provided in this guide offer a framework for researchers to explore and harness the therapeutic potential of this important natural product. Future work should focus on synthesizing and screening a wider array of derivatives to build a more comprehensive structure-activity relationship profile, potentially unlocking new therapeutic agents with improved efficacy and specificity.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological effects of Catharanthus roseus root alkaloids in acetylcholinesterase inhibition and cholinergic neurotransmission. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Catharanthine: Molecular Properties, Experimental Protocols, and Pharmacological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid predominantly found in Catharanthus roseus, is a compound of significant interest in the pharmaceutical industry. Its molecular formula is C₂₁H₂₄N₂O₂.[1][2] Renowned as a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine, catharanthine itself exhibits a range of biological activities.[3] This technical guide provides a comprehensive overview of the molecular and physicochemical properties of catharanthine, detailed experimental protocols for its extraction, analysis, and utilization in semi-synthesis, and an exploration of its pharmacological effects and associated signaling pathways.
Physicochemical Properties
Catharanthine is a white to beige or pale yellow solid with a complex pentacyclic structure.[4][5] Its physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₄N₂O₂ | |
| Molecular Weight | 336.43 g/mol | |
| CAS Number | 2468-21-5 | |
| IUPAC Name | methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |
| Appearance | White to beige/pale yellow powder/solid | |
| Melting Point | 125-128°C | |
| Solubility | - Slightly soluble in water (0.12 mg/mL at 25°C)- Soluble in DMSO (5 mg/mL, can be warmed; ≥ 100 mg/mL), DMF (~30 mg/mL), chloroform (B151607), ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), acetone, and dichloromethane | |
| Optical Activity | [α]/D +30 to +38° (c=0.5, CDCl₃) | |
| pKa' | 6.8 | |
| UV max (in ethanol) | 226, 284, 292 nm |
Experimental Protocols
This section provides detailed methodologies for key experiments involving catharanthine, from its extraction from natural sources to its analytical determination and synthetic applications.
Extraction of Catharanthine from Catharanthus roseus
A common method for the extraction of catharanthine from the dried leaves of Catharanthus roseus involves a series of solvent extractions and acid-base manipulations to isolate the alkaloid fraction.
Materials:
-
Dried and powdered leaves of Catharanthus roseus
-
90% Ethanol
-
3% Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution
-
Chloroform
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Macerate 5g of powdered leaf material in 30 mL of 90% ethanol for 12 hours at room temperature. Repeat the extraction two more times.
-
Filter the combined ethanol extracts and concentrate the filtrate to approximately 10 mL using a rotary evaporator.
-
Dilute the concentrated extract with 10 mL of water and acidify with 10 mL of 3% HCl.
-
Wash the acidified extract with 30 mL of hexane three times to remove pigments and other non-alkaloidal components. Discard the hexane layers.
-
Make the aqueous layer basic (pH 8.5) with ammonia solution and extract the alkaloids with 30 mL of chloroform three times.
-
Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the dried chloroform extract under vacuum to yield the crude alkaloid residue.
HPLC Analysis of Catharanthine
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of catharanthine.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with UV detector
-
Column: Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, acetonitrile, and 25 mM ammonium (B1175870) acetate with 0.1% triethylamine (B128534) (15:45:40, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 297 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of catharanthine in methanol at various concentrations to generate a calibration curve.
-
Dissolve the crude extract or sample containing catharanthine in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered sample into the HPLC system.
-
Identify the catharanthine peak by comparing its retention time with that of the standard.
-
Quantify the amount of catharanthine in the sample by using the calibration curve.
Semi-synthesis of Vinblastine
Catharanthine is coupled with vindoline (B23647) to produce anhydrovinblastine, which is subsequently converted to vinblastine. The iron(III)-mediated coupling is a widely used method.
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (0.1 N)
-
Trifluoroethanol (TFE)
-
Dichloromethane
-
Air or oxygen source
Procedure:
-
Dissolve catharanthine and vindoline in a mixture of 0.1 N HCl and TFE.
-
Add a solution of FeCl₃ and stir the mixture at room temperature to facilitate the coupling reaction, forming an iminium intermediate.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the coupling is complete, introduce air or oxygen into the reaction mixture.
-
Add NaBH₄ to reduce the iminium intermediate.
-
Adjust the pH to basic (pH 8-9) and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate vinblastine.
Pharmacological Properties and Signaling Pathways
Catharanthine demonstrates a variety of pharmacological activities, influencing several key cellular processes.
Inhibition of Tubulin Polymerization
Catharanthine is known to inhibit the self-assembly of tubulin into microtubules, a mechanism central to the anticancer activity of vinca (B1221190) alkaloids. Although less potent than vinblastine or vincristine, it can induce the self-association of tubulin into linear polymers. The binding of catharanthine to the tubulin α-β dimer has been determined with a binding constant of (2.8 +/- 0.4) x 10³ M⁻¹. The catharanthine moiety is considered crucial for the cytotoxic effect of the dimeric vinca alkaloids.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Catharanthine acts as a noncompetitive antagonist of muscle-type nAChRs. It has been shown to inhibit nicotinic receptor-mediated diaphragm contractions with an IC₅₀ of 59.6 µM. More recent studies indicate that catharanthine modulates mesolimbic dopamine (B1211576) transmission by inhibiting α6-containing nAChRs.
Inhibition of Voltage-Gated Calcium Channels (VOCCs)
Catharanthine has been demonstrated to inhibit L-type voltage-operated calcium channels in both vascular smooth muscle cells and cardiomyocytes. This action leads to vasodilation and a decrease in heart rate and cardiac contractility, resulting in a hypotensive effect. The IC₅₀ for VOCC current inhibition was found to be 8 µM in vascular smooth muscle cells and 220 µM in cardiomyocytes.
Induction of Autophagy via mTOR Signaling Pathway
In HepG2 liver carcinoma cells, catharanthine has been shown to induce autophagy and apoptosis. This is achieved through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. Catharanthine treatment leads to a decrease in Akt expression and an upregulation of autophagy-related genes such as LC3, Beclin1, and ULK1. It also increases the levels of sirtuin-1, a known inducer of autophagy.
UV-B Induced Biosynthesis Signaling
The biosynthesis of catharanthine in C. roseus can be enhanced by UV-B irradiation. This process is mediated by a complex signaling cascade. The proposed pathway involves cell surface receptors that, upon UV-B stimulation, trigger a Ca²⁺ influx and medium alkalinization. This leads to the production of reactive oxygen species (H₂O₂) and the activation of calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinases (MAPKs). These kinases then likely activate transcription factors that upregulate the expression of key biosynthetic genes, such as tryptophan decarboxylase (Tdc) and strictosidine (B192452) synthase (Str), ultimately leading to increased catharanthine accumulation.
Conclusion
Catharanthine remains a molecule of high importance for the scientific and pharmaceutical communities. Its role as a synthetic precursor for vital anticancer drugs is well-established, and its intrinsic biological activities continue to be an area of active research. This guide has provided a detailed overview of its properties, essential experimental protocols, and the current understanding of its pharmacological mechanisms. Further investigation into its signaling pathways and potential therapeutic applications is warranted and holds promise for the development of new therapeutic agents.
References
- 1. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UV-B-induced signaling events leading to enhanced-production of catharanthine in Catharanthus roseus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Catharanthine in the Synthesis of the Anticancer Agent Vinblastine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Vinblastine (B1199706), a cornerstone of combination chemotherapy for decades, is a complex bisindole alkaloid whose intricate structure has posed significant challenges for total chemical synthesis. Its production relies on the dimerization of two monomeric precursors, catharanthine (B190766) and vindoline (B23647), found in the Madagascar periwinkle, Catharanthus roseus. Due to the exceedingly low natural abundance of vinblastine (as low as 0.01% of leaf dry weight), efficient methods for coupling its more abundant precursors are paramount for a stable drug supply.[1] This technical guide provides an in-depth examination of the pivotal role of catharanthine in both the natural biosynthetic pathway and modern semi-synthetic strategies for producing vinblastine. It details the enzymatic and chemical coupling mechanisms, presents quantitative data on precursor yields and reaction efficiencies, outlines key experimental protocols, and visualizes the complex pathways and workflows involved.
Introduction: Catharanthine as a Key Precursor
The clinical significance of vinblastine and its analogue, vincristine, in treating various cancers, including lymphomas and leukemias, is well-established.[2][3] Their therapeutic action stems from their ability to bind to tubulin, disrupting the assembly of microtubules and arresting cells in the M phase of the cell cycle.[2] The biosynthesis of these powerful agents in C. roseus is a complex, multi-step process involving over 30 enzymes.[1] The final, and arguably most critical, stage is the coupling of two structurally distinct monomeric indole (B1671886) alkaloids: catharanthine and vindoline.
Catharanthine, an Iboga-type alkaloid, and vindoline, an Aspidosperma-type alkaloid, accumulate in the plant at significantly higher concentrations than the final dimeric products, suggesting that the coupling reaction is a key rate-limiting step. This natural bottleneck, combined with the structural complexity of the molecules, has driven extensive research into efficient and stereoselective methods to join these two precursors, forming the foundation of semi-synthetic vinblastine production.
Biosynthesis in Catharanthus roseus: The Enzymatic Pathway
In the plant, the synthesis of vinblastine is a spatially and temporally regulated process. While early reports had conflicting results, recent studies suggest catharanthine is produced in the leaf epidermis cells, while vindoline is found in specialized idioblast or laticifer cells. This spatial separation necessitates a transport mechanism to bring the precursors together for the final coupling step.
The dimerization is catalyzed by a vacuolar class III peroxidase, such as PRX1. This enzyme, in the presence of hydrogen peroxide, activates catharanthine, initiating the coupling with vindoline to form an intermediate, α-3′,4′-anhydrovinblastine (AVLB). Subsequent enzymatic steps, which are not yet fully elucidated, are believed to hydrate (B1144303) and reduce AVLB to yield vinblastine.
Regulation of Precursor Accumulation
The production of catharanthine and vindoline is tightly regulated by various internal and external factors. Plant signaling molecules like jasmonates are known to switch on the expression of genes involved in alkaloid biosynthesis as a defense mechanism. Furthermore, external elicitors can significantly enhance the accumulation of these precursors. Studies have shown that applying chitooligosaccharides or exposing cell cultures to UV-B light can dramatically increase the yields of both catharanthine and vindoline. This knowledge is crucial for developing strategies to improve precursor supply for semi-synthesis.
Semi-Synthesis of Vinblastine: Chemical Coupling Methods
The low in-planta yield of vinblastine has made semi-synthesis from isolated catharanthine and vindoline an attractive and commercially vital alternative. Various chemical methods have been developed to mimic and improve upon the natural coupling reaction.
Iron(III)-Mediated Biomimetic Coupling
A highly efficient and widely cited method is the Fe(III)-promoted coupling reaction. This one-step biomimetic approach directly yields vinblastine and its naturally occurring isomer, leurosidine (B1205338). The reaction is initiated by an Fe(III) salt, such as FeCl₃, which is presumed to generate a catharanthine radical cation. This intermediate undergoes oxidative fragmentation and a subsequent diastereoselective coupling with vindoline. The resulting iminium ion is then treated in situ with a solution containing an Fe(III) salt and sodium borohydride (B1222165) (NaBH₄) under aerobic conditions. This final step simultaneously reduces the iminium ion and oxidizes the C15'–C20' double bond to furnish the desired C20' alcohol, yielding vinblastine.
Other Enzymatic and Chemoenzymatic Methods
Researchers have also explored other enzymes for this coupling. Horseradish peroxidase has been shown to catalyze the formation of anhydrovinblastine from catharanthine and vindoline. More recently, laccase enzymes, using atmospheric oxygen as the oxidant, have been employed in a chemoenzymatic approach. This method efficiently produces the anhydrovinblastine intermediate, which can then be isolated and subsequently converted to vinblastine.
Quantitative Data Overview
The efficiency of vinblastine synthesis is critically dependent on both the availability of its precursors and the yield of the coupling reaction. The following tables summarize key quantitative data from various studies.
Table 1: Concentration of Precursors in Catharanthus roseus
| Cultivar / Condition | Catharanthine (mg/g DW) | Vindoline (mg/g DW) | Citation |
| C. roseus 'Pacifica Peach' | 2.903 ± 0.384 | 2.082 ± 0.113 | |
| Suspension Culture (Control) | 0.040 ± 0.0002 | 0.00051 ± 0.0003 | |
| Suspension Culture (+ UV-B) | 0.120 ± 0.0054 | 0.060 ± 0.0023 | |
| Leaves (+ 0.1 µg/mL 3 kDa COS*) | ~1.1 | ~1.88 | |
| Purple Variety Leaves | Not specified | 0.732 | |
| White Variety Leaves | Not specified | 0.589 | |
| Pink Variety Leaves | Not specified | 0.492 |
DW = Dry Weight; COS = Chitooligosaccharides
Table 2: Comparison of Vinblastine Synthesis Yields
| Method | Key Reagents/Enzyme | Product(s) & Yield(s) | Citation |
| Fe(III)-Mediated Coupling | FeCl₃, NaBH₄, O₂ (air) | Vinblastine: 40-43%Leurosidine: 20-23% | |
| Polonovski-type Reaction | Catharanthine N-oxide, TFAA | Anhydrovinblastine (intermediate) | |
| Laccase-Catalyzed Coupling | Laccase, O₂ (air), NaBH₄ | Anhydrovinblastine: 56% | |
| In Planta Accumulation | C. roseus plant | Vinblastine: ~0.01% of leaf DW |
Experimental Protocols
This section provides a representative protocol for the Fe(III)-mediated coupling, synthesized from published literature.
Protocol: One-Step Fe(III)-Promoted Synthesis of Vinblastine
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃), anhydrous
-
Iron(III) oxalate (B1200264) (Fe₂(ox)₃) or similar soluble Fe(III) salt
-
Sodium borohydride (NaBH₄)
-
Trifluoroethanol (CF₃CH₂OH)
-
Hydrochloric acid (HCl), 0.1 N
-
Buffer solution (e.g., aqueous ammonium (B1175870) oxalate)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (optional, for handling anhydrous reagents)
-
Purification system (e.g., HPLC)
Procedure:
Part A: Coupling Reaction
-
In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a solvent mixture of trifluoroethanol (CF₃CH₂OH) and 0.1 N aqueous HCl. The trifluoroethanol co-solvent is crucial for solubilizing the reactants.
-
To this stirring solution at room temperature (23 °C), add 5 equivalents of anhydrous FeCl₃.
-
Allow the reaction to proceed for the specified time (e.g., 30 minutes to several hours) while monitoring by TLC or LC-MS. This step generates the intermediate iminium ion.
Part B: In-situ Oxidation and Reduction 4. In a separate flask, prepare a solution of 10 equivalents of a soluble Fe(III) salt (e.g., Fe₂(ox)₃) in an appropriate aqueous buffer. Ensure the solution is saturated with air (O₂) and cooled to 0 °C in an ice bath. 5. Add the reaction mixture from Part A to the cold Fe(III) solution from step 4. 6. While stirring vigorously, slowly add a freshly prepared solution of NaBH₄. The NaBH₄ serves a dual role: it reduces the iminium ion to form the anhydrovinblastine intermediate and initiates the Fe-promoted radical oxidation of the olefin. 7. Continue stirring at 0 °C for approximately 30 minutes. 8. Quench the reaction by adding a suitable quenching agent (e.g., acetone). 9. Perform a standard aqueous workup, extracting the organic components with a solvent like dichloromethane (B109758) or ethyl acetate. 10. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product mixture using flash chromatography or preparative HPLC to isolate vinblastine and leurosidine.
Conclusion and Future Outlook
Catharanthine is an indispensable component in the synthesis of vinblastine. While nature performs the coupling enzymatically with high fidelity but low overall yield, chemical and chemoenzymatic methods have provided robust pathways for semi-synthesis. The Fe(III)-mediated coupling stands out as a particularly effective, biomimetic one-step process that provides clinically relevant compounds in good yields.
Future advancements in this field will likely focus on several key areas. First, enhancing the supply of catharanthine and vindoline through metabolic engineering of C. roseus or heterologous expression in microbial hosts like yeast is a major goal. Success in this area could dramatically lower the cost of these essential precursors. Second, further refinement of the coupling reaction to improve the diastereoselectivity in favor of vinblastine over leurosidine could increase efficiency. Finally, the discovery and characterization of the complete downstream enzymatic pathway in C. roseus could unlock new biocatalytic approaches for a fully enzymatic, cell-free synthesis of vinblastine. These integrated efforts in synthetic biology, chemistry, and enzymology will be crucial for ensuring a sustainable and affordable supply of this vital anticancer medicine.
References
Natural sources and abundance of catharanthine
An In-depth Technical Guide to the Natural Sources and Abundance of Catharanthine (B190766)
Introduction
Catharanthine is a monoterpenoid indole (B1671886) alkaloid (MIA) of significant pharmacological interest. It serves as a crucial precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine (B1662923).[1] These dimeric alkaloids are formed by the coupling of catharanthine and vindoline (B23647).[2][3] Due to the extremely low natural abundance of vinblastine and vincristine in their plant sources (around 0.0005% of dry leaf weight), direct extraction is economically challenging.[4][5] Consequently, robust methods for sourcing and quantifying the more abundant monomeric precursors, particularly catharanthine, are essential for the pharmaceutical industry. This technical guide provides a comprehensive overview of the natural sources of catharanthine, its abundance, the biosynthetic pathways leading to its formation, and detailed protocols for its extraction and analysis.
Natural Sources and Abundance
The primary natural source of catharanthine is the medicinal plant Catharanthus roseus (L.) G. Don, also known as the Madagascar periwinkle.[6][7] It has also been identified in other species of the Apocynaceae family, such as Tabernaemontana divaricata.[6] Within C. roseus, catharanthine concentration varies significantly between different plant organs and is influenced by environmental conditions, plant age, and genetic variety.[8][9] The leaves are generally considered the primary site of accumulation.[4][9]
Data Presentation: Abundance of Catharanthine
The following table summarizes quantitative data on catharanthine abundance from various studies. The values highlight the variability based on the plant material, variety, and experimental conditions.
| Plant Source | Plant Part/Culture Type | Variety | Catharanthine Content (mg/g Dry Weight) | Elicitation/Treatment Conditions | Reference |
| Catharanthus roseus | Leaves | Pacifica Polka Dot (PPD) | 3.79 | Not Applicable | [8] |
| Catharanthus roseus | Leaves | Cooler Pink (CP) | 0.9 | Not Applicable | [8] |
| Catharanthus roseus | Hairy Roots | LP10 Line | 4.3 | None | [10] |
| Catharanthus roseus | Leaves | - | ~1.1 (Control) | Control (Water Spray) | [7] |
| Catharanthus roseus | Leaves | - | ~2.6 | 0.1 µg/mL 3 kDa Chitooligosaccharides | [7] |
| Catharanthus roseus | Suspension Cultures | - | 0.04 (Control) | Control | [11] |
| Catharanthus roseus | Suspension Cultures | - | 0.12 | 5-min UV-B Irradiation | [11] |
| Catharanthus roseus | Leaves | - | 0.0353 (White Light) | Plasma Activated Water (PAW) not applied | [12] |
| Catharanthus roseus | Leaves | - | 0.0641 (Red Light) | Plasma Activated Water (PAW) applied | [12] |
| Catharanthus roseus | Leaves | - | 2.0 | Not Applicable | [13] |
| Catharanthus roseus | Flowers | - | 0.49 ± 0.03 | Not Applicable | [9] |
| Catharanthus roseus | Stems | - | 0.11 ± 0.01 | Not Applicable | [9] |
| Catharanthus roseus | Roots | - | 0.16 ± 0.01 | Not Applicable | [9] |
Biosynthesis of Catharanthine
Catharanthine is a product of the complex terpenoid indole alkaloid (TIA) biosynthetic pathway.[14] This pathway integrates precursors from two major primary metabolic routes: the shikimate pathway, which provides tryptamine, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the terpene moiety, secologanin (B1681713).[14] The key steps are:
-
Formation of Strictosidine (B192452) : Tryptamine and secologanin are condensed by the enzyme strictosidine synthase (STR) to form strictosidine, the universal precursor for all MIAs.[2][14]
-
Downstream Synthesis : Strictosidine undergoes a series of complex, multi-enzyme reactions to be converted into catharanthine.[3] This part of the pathway involves several unstable intermediates.[3]
Caption: Simplified overview of the catharanthine biosynthetic pathway.
Experimental Protocols
Accurate quantification and efficient extraction are paramount for research and commercial production. The following sections detail common methodologies.
Extraction of Catharanthine
Several methods have been developed for catharanthine extraction, ranging from traditional solvent-based techniques to modern methods like supercritical fluid extraction.
This classic method leverages the basic nature of alkaloids.[1][15]
-
Maceration : Grind dried and powdered plant material (e.g., C. roseus leaves) to a fine powder.
-
Acidic Extraction : Suspend the powder in an acidic aqueous solution (e.g., 0.1 M HCl) and stir for several hours. This protonates the alkaloids, forming soluble salts.[1][15]
-
Filtration : Separate the solid plant debris from the acidic extract by filtration.
-
Basification : Adjust the pH of the aqueous extract to alkaline (pH 9-10) using a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them insoluble in water.
-
Solvent Partitioning : Extract the aqueous solution multiple times with an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform). The neutral alkaloids will partition into the organic phase.
-
Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.
SFE is a green technology that uses supercritical CO₂ as a solvent, often with a polar co-solvent (modifier) to enhance efficiency.[16][17]
-
Sample Preparation : Pack dried, powdered C. roseus leaves into an extraction vessel.
-
Parameter Setup :
-
Pressure : 250 bar
-
Temperature : 80°C
-
Co-solvent (Modifier) : Methanol (e.g., 6.6 vol%)
-
Extraction Time : 40 minutes[16]
-
-
Extraction : Pump supercritical CO₂ and the modifier through the extraction vessel. The catharanthine dissolves in the supercritical fluid.
-
Separation : Route the fluid to a separator where the pressure is reduced. The CO₂ returns to a gaseous state, and the extracted catharanthine precipitates for collection.[16] This method can achieve high recovery rates.[16]
Quantification of Catharanthine by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the separation and quantification of catharanthine.
-
Sample Preparation : Dissolve the crude alkaloid extract obtained from one of the methods above in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.
-
Standard Preparation : Prepare a series of standard solutions of pure catharanthine in the same solvent at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) to generate a calibration curve.
-
HPLC Conditions (Example) :
-
System : HPLC equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using (A) Acetonitrile and (B) 0.1% Formic acid in water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the prepared samples and standards into the HPLC system. Identify the catharanthine peak in the sample chromatograms by comparing its retention time with that of the standard.
-
Quantification : Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the linear regression equation from this curve to calculate the concentration of catharanthine in the plant extracts.
Caption: Workflow for catharanthine extraction and HPLC analysis.
Conclusion
Catharanthine remains a compound of high interest due to its role as a precursor to vital anticancer drugs. Catharanthus roseus is the principal natural source, with the highest concentrations typically found in the leaves. However, the absolute abundance is highly variable and can be significantly enhanced through elicitation or specialized cultivation techniques like hairy root cultures.[10][18] The development of efficient and scalable extraction and purification protocols, such as SFE, combined with precise analytical methods like HPLC, is critical for ensuring a stable supply chain for the semi-synthesis of vinblastine and its derivatives. Future research involving metabolic engineering and synthetic biology holds the promise of developing alternative, high-yield production platforms, potentially moving beyond direct plant extraction.[19][20]
References
- 1. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijfas.com [ijfas.com]
- 6. Catharanthine - Wikipedia [en.wikipedia.org]
- 7. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Analysis of catharanthine content and agronomic traits in Catharanthus roseus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Screening and kinetic studies of catharanthine and ajmalicine accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of vindoline and catharanthine production in Catharanthus roseus by LED light and plasma activated water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Catharanthus alkaloids by solid-phase extraction and semipreparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. irjet.net [irjet.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Catharanthine Extraction from Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and quantitative data for the extraction of catharanthine (B190766), a key terpenoid indole (B1671886) alkaloid, from the leaves of Catharanthus roseus. Catharanthine is a crucial precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. The following sections offer a comprehensive overview of various extraction methodologies, their associated yields, and step-by-step experimental procedures.
Overview of Extraction Methodologies
Several methods have been established for the extraction of catharanthine from C. roseus, each with distinct advantages in terms of yield, selectivity, and scalability. The choice of method often depends on the desired purity of the final product and the available laboratory equipment. Common techniques include:
-
Acid-Base Extraction: This conventional method leverages the basic nature of alkaloids to separate them from other plant metabolites. It is a robust and widely used technique.
-
Supercritical Fluid Extraction (SFE): A "green" chemistry approach that utilizes supercritical carbon dioxide (SC-CO2), often with a polar co-solvent, to extract the desired compounds. SFE is known for its high selectivity and the ability to tune extraction parameters.
-
Negative-Pressure Cavitation Extraction (NPCE): A newer technique that employs negative pressure to induce cavitation, enhancing the disruption of plant cell walls and improving extraction efficiency.
Quantitative Data Summary
The efficiency of catharanthine extraction is highly dependent on the chosen method and its operational parameters. The following table summarizes quantitative data from various studies to facilitate a comparative analysis of different extraction protocols.
| Extraction Method | Plant Material | Key Parameters | Catharanthine Yield/Recovery | Reference |
| Negative-Pressure Cavitation Extraction (NPCE) | 60-mesh leaf particles | 80% ethanol (B145695), -0.075 MPa, 1:20 solid/liquid ratio, 30 min, 3 cycles | 0.2843 mg/g DW | [1] |
| Supercritical Fluid Extraction (SFE) | Dried leaves | 250 bar, 80°C, 6.6 vol% methanol (B129727) modifier, 40 min | 100% recovery (relative) | [2] |
| Acid Precipitation | Dried leaves | 0.1 M HCl extraction, precipitation with embonic acid | Not explicitly quantified for catharanthine alone | [3][4][5] |
| Solid-Phase Extraction & Semipreparative HPLC | Dried leaves | Moderate-pressure chromatography on C18 sorbent | 2 mg/g | |
| Hairy Root Culture | Hairy root line LP10 | Methanolic extraction from cultured roots | 4.3 mg/g DW |
DW: Dry Weight
Experimental Protocols
This section provides detailed, step-by-step protocols for the key extraction methods cited in the quantitative data summary.
Protocol 1: Negative-Pressure Cavitation Extraction (NPCE)
This protocol is based on the optimized conditions described by Wang et al. (2018) and offers a highly efficient method for catharanthine extraction.
Materials and Equipment:
-
Dried Catharanthus roseus leaves, ground to 60-mesh particles
-
80% Ethanol
-
Negative-pressure cavitation extraction apparatus
-
Rotary evaporator
-
Filtration system (e.g., Buchner funnel with filter paper)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation: Weigh 10 g of powdered C. roseus leaves.
-
Extraction:
-
Place the powdered leaves in the extraction vessel.
-
Add 200 mL of 80% ethanol (solid-to-liquid ratio of 1:20).
-
Apply a negative pressure of -0.075 MPa.
-
Conduct the extraction for 30 minutes.
-
-
Filtration: Filter the extract through a Buchner funnel to separate the plant material from the liquid extract.
-
Repeat Extraction: Perform two additional extraction cycles on the plant residue with fresh solvent each time to maximize the yield.
-
Concentration: Combine the filtrates from all three cycles and concentrate the solution using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
-
Quantification: Analyze the catharanthine content in the crude extract using a validated HPLC method.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is optimized for the selective extraction of indole alkaloids using supercritical CO2 and a methanol modifier.
Materials and Equipment:
-
Dried and powdered Catharanthus roseus leaves
-
Supercritical Fluid Extraction system
-
CO2 cylinder (SFC grade)
-
Methanol (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation: Place a known amount of dried, powdered C. roseus leaves into the SFE extraction vessel.
-
SFE System Setup:
-
Set the extraction pressure to 250 bar.
-
Set the extraction temperature to 80°C.
-
Set the methanol modifier concentration to 6.6 vol%.
-
-
Extraction:
-
Begin the flow of supercritical CO2 and the methanol modifier through the extraction vessel.
-
Conduct the dynamic extraction for 40 minutes.
-
-
Collection: Collect the extract from the separator.
-
Quantification: Dissolve the extract in a suitable solvent and analyze the catharanthine content using a validated HPLC method.
Protocol 3: Acid-Base Extraction with Embonate Precipitation
This classical method is effective for isolating a mixture of indole alkaloids, including catharanthine and vindoline (B23647).
Materials and Equipment:
-
Dried Catharanthus roseus leaves
-
0.1 M Hydrochloric acid (HCl)
-
Petroleum ether
-
10% Embonic acid solution (in NaOH, pH 10.5)
-
Centrifuge
-
Ultrasonic bath
-
Filtration apparatus
Procedure:
-
Acidic Extraction:
-
Suspend 1.0 g of dried C. roseus leaves in 100 mL of 0.1 M HCl.
-
Sonication: Place the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 2000 rpm for 10 minutes.
-
Collect the supernatant.
-
Re-extract the sediment with an additional 100 mL of 0.1 M HCl for 30 minutes in the ultrasonic bath.
-
Combine the supernatants from both extractions.
-
-
Defatting:
-
Filter the combined supernatant.
-
Extract the filtrate with 200 mL of petroleum ether to remove chlorophyll (B73375) and other lipophilic compounds.
-
Separate and retain the acidic aqueous phase.
-
-
Precipitation:
-
Slowly add the alkaline solution (pH 10.5) of 10% embonic acid to the acidic fraction to precipitate the alkaloids as their embonate complexes.
-
Continue adding the embonic acid solution until the pH of the mixture reaches 5.0.
-
-
Collection:
-
Separate the precipitate by decantation or filtration. This precipitate will mainly consist of catharanthine and vindoline embonates.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the described extraction protocols.
Caption: Workflow for Negative-Pressure Cavitation Extraction (NPCE).
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Caption: Workflow for Acid-Base Extraction with Embonate Precipitation.
Concluding Remarks
The protocols and data presented herein provide a solid foundation for the extraction of catharanthine from Catharanthus roseus. The choice of the optimal method will be influenced by specific research or production goals, including desired purity, yield, and environmental considerations. For large-scale applications, NPCE and SFE present promising alternatives to traditional solvent-based methods. Further purification of the crude extracts can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cris.vtt.fi [cris.vtt.fi]
Application Notes: Catharanthine as a Precursor in Semi-Synthesis
Catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid (MIA) naturally occurring in the Madagascar periwinkle (Catharanthus roseus), serves as a crucial and versatile precursor in the semi-synthesis of high-value pharmaceutical compounds.[1][2] While it possesses limited intrinsic bioactivity, its unique chemical structure, particularly the C16–C21 bond, allows for strategic fragmentation and coupling reactions.[3] This property is extensively exploited for the synthesis of the clinically vital anti-cancer drugs vinblastine (B1199706) and its derivatives, which are otherwise found in exceedingly low concentrations in the plant.[1][4]
The semi-synthesis of dimeric alkaloids like vinblastine typically involves the coupling of catharanthine with another monomeric precursor, vindoline (B23647).[5][6] This approach is more commercially viable than total chemical synthesis, which is hampered by the structural complexity of the target molecules, or direct extraction, which suffers from very low yields.[4][7] Various methodologies have been developed to facilitate this coupling, each with distinct advantages in terms of yield, selectivity, and reaction conditions. Key methods include iron(III)-promoted coupling, singlet oxygen-mediated reactions, and the use of triarylaminium radical cations.[1][7][8] Beyond vinblastine, photoredox catalysis has enabled the conversion of catharanthine into other related alkaloids such as (−)-pseudotabersonine and (+)-coronaridine, demonstrating its broader utility in alkaloid manipulation.[3]
Comparative Overview of Semi-synthetic Methods
The efficiency of semi-synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from key published protocols for the synthesis of vinblastine and related compounds from catharanthine.
| Method | Key Reagents | Intermediate | Product(s) and Yield(s) | Reference(s) |
| Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | Vinblastine (40-43%), Leurosidine (20-23%) | [1][9][10] |
| Modified Fe(III)-Promoted Coupling | Fe₂(SO₄)₃ | Anhydrovinblastine | Anhydrovinblastine (71%) | [1] |
| Triarylaminium Radical Cation | Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | Anhydrovinblastine | Anhydrovinblastine (85%) | [8] |
| Singlet Oxygen-Mediated Coupling | H₂O₂, NaClO (to generate ¹O₂ in situ), NaBH₄ | Oxidized catharanthine | Vinblastine (up to 20% at pH 8.3) | [1][7][11] |
| Photoredox Catalysis in Flow | Visible Light Photoredox Catalyst | α-aminonitrile | (-)-Pseudotabersonine (86%), (-)-Pseudovincadifformine (55%), (+)-Coronaridine (46%) | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the semi-synthesis of vinca (B1221190) alkaloids using catharanthine as a precursor.
Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to Synthesize Vinblastine
This protocol details a one-step biomimetic coupling of catharanthine and vindoline to directly yield vinblastine.[9][10] The reaction proceeds through an intermediate iminium ion formed via an iron(III)-promoted oxidative fragmentation of catharanthine and subsequent diastereoselective coupling with vindoline.[9]
Materials:
-
Catharanthine
-
Vindoline
-
Ferric chloride (FeCl₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ferric oxalate (B1200264) (Fe₂(ox)₃)
-
Trifluoroethanol (CF₃CH₂OH)
-
Hydrochloric acid (HCl), 0.1 N aqueous solution
-
Dichloromethane (B109758) or Ethyl acetate
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Coupling Reaction: In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol (CF₃CH₂OH) as a cosolvent to ensure solubility.[10] Add ferric chloride (FeCl₃, approx. 5 equivalents) to the mixture at room temperature (23 °C).[10] Stir the mixture to allow for the formation of the intermediate iminium ion.[1][9] The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Oxidation and Reduction: In a separate vessel, prepare a solution of ferric oxalate (Fe₂(ox)₃) cooled to 0 °C and saturated with air.[12] Add the reaction mixture containing the iminium ion from step 1 to this solution.[12]
-
Subsequently, add sodium borohydride (NaBH₄) to initiate both the reduction of the iminium ion and the selective oxidation of the Δ15',20'-double bond.[12] Continue stirring for approximately 30 minutes.[1]
-
Work-up and Extraction: Quench the reaction and adjust the pH of the solution to basic (pH 8-9) with a sodium bicarbonate solution.[1] Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[1]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1] The resulting crude product can be purified by column chromatography on silica gel to separate vinblastine, its isomer leurosidine, and any unreacted starting materials.[1][13]
Protocol 2: Singlet Oxygen-Mediated Coupling of Catharanthine and Vindoline
This protocol utilizes singlet oxygen (¹O₂), generated in situ, to oxidize catharanthine, facilitating its coupling with vindoline.[7][11] The procedure is notable for using readily available reagents and proceeding under mild conditions.[14] This method often starts from a precipitate of catharanthine and vindoline embonates extracted from C. roseus leaves.[7][11]
Materials:
-
Catharanthine and Vindoline (or their embonate complexes)
-
Hydrochloric acid (HCl), 0.1 M
-
Citric acid buffer, 0.1 M (pH 2.2)
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium hypochlorite (B82951) (NaClO), 10% aqueous solution
-
Sodium borohydride (NaBH₄), 0.1% solution in methanol (B129727)
-
Sodium bicarbonate or other suitable base
Procedure:
-
Preparation of Reaction Mixture: Mix the catharanthine-vindoline starting material (e.g., 100 mg of embonate precipitate) with 0.1 M hydrochloric acid (10 mL) and 0.1 M citric acid buffer (pH 2.2, 10 mL).[14] Cool the mixture to 0 to -5 °C using an ice-salt bath and add dichloromethane (10 mL).[14]
-
Initiation of Coupling: Initiate the oxidation-reduction reaction by stirring the mixture while simultaneously and slowly adding 30% aqueous hydrogen peroxide (10 mL), 10% aqueous sodium hypochlorite (10 mL), and 0.1% sodium borohydride solution in methanol over 3-5 hours.[14] The H₂O₂ and NaClO react to continuously produce singlet oxygen in situ.[7]
-
pH Adjustment and Monitoring: During the addition of reagents, the pH of the reaction mixture will slowly increase.[7] Monitor the pH, as the maximum yield for vinblastine is typically observed around pH 8.3.[7][11]
-
Work-up and Extraction: Once the reaction is complete, ensure the final pH is basic. Extract the alkaloids into an organic solvent like dichloromethane.
-
Purification: The crude product can be identified and quantified using methods like direct-injection electrospray ionization mass spectrometry (ESI-MS).[7] Further purification can be achieved using column chromatography.[15]
Protocol 3: General Purification Workflow for Semi-Synthetic Alkaloids
Purification is a critical step to isolate the target alkaloid from byproducts and unreacted precursors.[1] A general workflow involves liquid-liquid extraction followed by chromatography.[13][16]
Procedure:
-
pH Adjustment: After the reaction is complete, adjust the aqueous reaction mixture to a basic pH (typically 8-9) using a base like sodium bicarbonate or ammonium (B1175870) hydroxide.[1][16] This step neutralizes acidic reagents and ensures the alkaloids are in their free base form, which is more soluble in organic solvents.
-
Solvent Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the solution multiple times with an immiscible organic solvent, such as dichloromethane or ethyl acetate.[1] The alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts and wash them with water or brine to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Chromatographic Purification: Set up a column chromatography system using a stationary phase like silica gel or alumina.[13][15] Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with a suitable solvent system (e.g., a gradient of dichloromethane and methanol/ethanol).[13] Collect fractions and monitor them using TLC or HPLC to identify and combine the fractions containing the pure desired product.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Catharanthine Beyond Cancer: Uncovering Its Untapped Potential In Neuropharmacology And Synthetic Biology, FMI [menafn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vinblastine and vincristine: life-saving drugs from a periwinkle [jic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. CN101638413B - Separation and purification method for vinca alkaloids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. column-chromatography.com [column-chromatography.com]
- 16. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
Application of Catharanthine in Cancer Cell Line Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from Catharanthus roseus, in cancer cell line studies. Catharanthine serves as a crucial precursor for the synthesis of potent anticancer drugs like vinblastine (B1199706) and vincristine (B1662923) and has demonstrated intrinsic anti-proliferative and pro-apoptotic activities. This guide details its mechanisms of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols and workflows to facilitate further research.
Mechanism of Action
Catharanthine exerts its anticancer effects through a multi-faceted approach, primarily by disrupting microtubule dynamics, inducing apoptosis via an intrinsic mitochondrial pathway, and triggering autophagy through inhibition of the mTOR signaling pathway.
As a vinca (B1221190) alkaloid, catharanthine interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequently initiates programmed cell death, or apoptosis.[1][2]
Recent studies have elucidated a more detailed molecular mechanism, indicating that catharanthine can induce apoptosis through the generation of reactive oxygen species (ROS), which in turn triggers the mitochondria-mediated intrinsic pathway. This process is regulated by the Bcl-2 family of proteins.[1][3] Furthermore, catharanthine has been shown to activate autophagy in cancer cells by inhibiting the mTOR signaling pathway, leading to the upregulation of key autophagy-related genes such as LC3, Beclin1, and ULK1.[4]
Data Presentation: In Vitro Efficacy of Catharanthine
The cytotoxic and pro-apoptotic effects of catharanthine have been quantified across various human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and the induction of apoptosis.
Table 1: IC50 Values of Catharanthine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| HCT-116 | Colon Carcinoma | ~590 | Not Specified |
| JURKAT E.6 | T-cell Leukemia | ~0.63 | 72 hours |
| THP-1 | Acute Monocytic Leukemia | ~0.62 | 72 hours |
| HepG2 | Liver Carcinoma | 135 | 24 hours |
Table 2: Quantitative Analysis of Apoptosis Induction by Catharanthine in HepG2 Cells
| Treatment Concentration (µM) | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic/Necrotic Cells | Total Apoptotic Cells (%) |
| Control (0) | 2.5 ± 0.5 | 1.5 ± 0.3 | 4.0 ± 0.8 |
| 120 | 15.2 ± 1.8 | 5.8 ± 0.7 | 21.0 ± 2.5 |
| 135 | 25.6 ± 2.5 | 8.9 ± 1.1 | 34.5 ± 3.6 |
| 150 | 35.1 ± 3.2 | 12.4 ± 1.5 | 47.5 ± 4.7 |
| 165 | 42.8 ± 4.1 | 18.2 ± 2.0 | 61.0 ± 6.1 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of studies investigating the effects of catharanthine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., HepG2, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Catharanthine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of catharanthine in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of catharanthine to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Catharanthine
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of catharanthine for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Catharanthine
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with catharanthine for the desired time.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to quantify cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Autophagy Markers
This protocol is for detecting changes in the expression of key autophagy-related proteins.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-Beclin1, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with catharanthine for the desired time, then lyse the cells.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the screening and characterization of catharanthine's anticancer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis in human leukemia cells through an intrinsic pathway by cathachunine, a unique alkaloid isolated from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Catharanthine as a Substrate for Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid (MIA) isolated from the medicinal plant Catharanthus roseus, is a crucial precursor in the biosynthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1][2] Its utility as a substrate in enzymatic reactions is of significant interest for the semi-synthesis of these valuable pharmaceuticals.[3] This document provides detailed application notes and experimental protocols for the enzymatic coupling of catharanthine, focusing on the well-characterized peroxidase-mediated reaction.
I. Enzymatic Coupling of Catharanthine and Vindoline (B23647)
The primary enzymatic reaction involving catharanthine as a substrate is its coupling with vindoline to produce 3',4'-anhydrovinblastine (AVLB), the immediate precursor to vinblastine.[4][5] This oxidative dimerization is catalyzed by peroxidases, including horseradish peroxidase (HRP) and specific peroxidases isolated from C. roseus, such as CrPrx1.[4][6][7]
The reaction proceeds via a radical-propagated mechanism where the peroxidase, in the presence of hydrogen peroxide (H₂O₂), oxidizes catharanthine.[6][8] The resulting reactive intermediate then undergoes a nucleophilic attack by vindoline to form AVLB.[1]
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymology of indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A microbial supply chain for production of the anti-cancer drug vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Cloning and Characterization of a Vacuolar Class III Peroxidase Involved in the Metabolism of Anticancer Alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxidase from Catharanthus roseus (L.) G. Don and the biosynthesis of alpha-3',4'-anhydrovinblastine: a specific role for a multifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Catharanthine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of catharanthine (B190766) using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for the analysis of catharanthine in various samples, including plant extracts and pharmaceutical formulations.
Introduction
Catharanthine is a crucial monoterpenoid indole (B1671886) alkaloid found in Catharanthus roseus. It serves as a key precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. Accurate and reliable quantification of catharanthine is therefore essential for drug discovery, quality control of herbal medicines, and metabolic engineering of the plant. Reversed-phase HPLC is the most common and effective technique for this purpose.
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for catharanthine quantification. These methods utilize different chromatographic conditions, offering flexibility for adaptation to specific laboratory needs and sample matrices.
Table 1: HPLC Method Parameters for Catharanthine Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Zorbax Eclipse plus C18 (250 mm × 4.6 mm; 5 µm) | Merck Chromolith Performance RP-18e (100- χ 4.6-mm i.d.) | Waters (5)C18-MS-II (4.6 mm x 250 mm) | C18 column |
| Mobile Phase | Methanol:Acetonitrile (B52724):Ammonium (B1175870) acetate (B1210297) buffer (25 mM) with 0.1% triethylamine (B128534) (15:45:40 v/v) | Acetonitrile:0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid (21:79, v/v; pH 3.5) | Methanol-1% (v/v) diethylamine (B46881) solution (adjusted to pH 7.3 with phosphate) | Acetonitrile and water containing 0.1% formic acid and 10 mM ammonium acetate |
| Elution Mode | Isocratic | Isocratic | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Not specified | Not specified |
| Detection | UV at 297 nm | UV at 254 nm | UV at 220 nm | ESI-Q-TOF MS |
| Injection Volume | 10 µL | Not specified | Not specified | Not specified |
| Column Temperature | 35°C | Not specified | 25°C | Not specified |
Table 2: Performance Characteristics of HPLC Methods for Catharanthine Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UPLC-MS) |
| Linearity Range (µg/mL) | 0.5 - 200 | 0.25 - 25 | 0.03 - 1 mg/mL (30 - 1000 µg/mL) | 0.003 - Not specified (3 ng/mL) |
| Correlation Coefficient (R²) | 1 | Not specified | 0.9999 | > 0.9988 |
| LOD (µg/mL) | ≤ 0.20 | 18 | Not specified | 0.001 - 0.01 (1 - 10 ng/mL) |
| LOQ (µg/mL) | 1.8 | 56 | Not specified | 0.003 - 0.03 (3 - 30 ng/mL) |
| Recovery (%) | 98.09 - 108 | 98 | 97.0 | 92.8 - 104.1 |
| Precision (RSD %) | ≤ 2.68 (Intraday), ≤ 2.21 (Interday) | 1.33 | 1.37 | Not specified |
| Retention Time (min) | 13.96 ± 0.01 | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for the preparation of samples and standards, and the operation of the HPLC system for the quantification of catharanthine.
Protocol 1: Isocratic RP-HPLC with UV Detection (Based on Method 1)
This protocol is suitable for the routine quality control of catharanthine in plant extracts.
1. Materials and Reagents:
-
Catharanthine reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Triethylamine
-
Deionized water
-
Plant material (e.g., dried leaves of Catharanthus roseus)
2. Standard Solution Preparation:
-
Prepare a stock solution of catharanthine (e.g., 1 mg/mL) by dissolving an accurately weighed amount of the reference standard in methanol.
-
Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation (from Plant Material):
-
Weigh 5 g of powdered, dried leaf material.
-
Extract the alkaloids using 90% ethanol.
-
Acidify the extract with 3% hydrochloric acid.
-
Wash the acidic extract with hexane (B92381) to remove non-polar impurities.
-
The resulting aqueous layer containing the alkaloid hydrochlorides is then filtered through a 0.45 µm syringe filter before injection.
4. HPLC System and Conditions:
-
Column: Zorbax Eclipse plus C18 (250 mm × 4.6 mm; 5 µm)
-
Mobile Phase: Prepare a 25 mM ammonium acetate buffer. Mix methanol, acetonitrile, and the ammonium acetate buffer in a ratio of 15:45:40 (v/v/v). Add 0.1% triethylamine to the final mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 297 nm
-
Injection Volume: 10 µL
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of catharanthine in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Isocratic RP-HPLC with UV Detection (Based on Method 2)
This protocol provides an alternative isocratic method with a different mobile phase composition.
1. Materials and Reagents:
-
Catharanthine reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (0.1 M)
-
Glacial acetic acid
-
Methanol (for stock solution)
-
Deionized water
2. Standard and Sample Preparation:
-
Follow the procedures outlined in Protocol 1 for the preparation of standard and sample solutions. Stock solutions can be prepared in methanol.
3. HPLC System and Conditions:
-
Column: Merck Chromolith Performance RP-18e (100- χ 4.6-mm i.d.)
-
Mobile Phase: Prepare a 0.1M phosphate buffer and add 0.5% glacial acetic acid. Mix acetonitrile and the acidic phosphate buffer in a ratio of 21:79 (v/v). Adjust the final pH to 3.5.
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 254 nm
4. Analysis:
-
Follow the analysis steps described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: General experimental workflow for HPLC quantification of catharanthine.
Application Notes and Protocols for In Vivo Studies of Catharanthine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766), a prominent terpenoid indole (B1671886) alkaloid from Catharanthus roseus, is a crucial precursor in the semi-synthesis of potent anticancer drugs like vinblastine (B1199706) and vincristine (B1662923).[1] Despite its pharmacological significance, the therapeutic application of catharanthine itself is hampered by poor bioavailability, with studies in rats indicating an oral bioavailability as low as 4.7%. This limitation underscores the necessity for advanced drug delivery systems to enhance its pharmacokinetic profile and enable effective in vivo studies.
These application notes provide a comprehensive overview of nanoparticle, liposome, and micelle-based delivery systems that can be adapted for catharanthine. While direct in vivo research on catharanthine-specific formulations is limited, this document leverages established protocols and quantitative data from closely related Vinca alkaloids, such as vincristine and vinblastine, to offer robust guidance for formulation development, characterization, and in vivo evaluation.
I. Nanoparticle-Based Delivery Systems
Polymeric nanoparticles, particularly those fabricated from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), offer a versatile platform for controlled drug release and improved stability.
Quantitative Data Summary: Vinca Alkaloid-Loaded Nanoparticles
The following table summarizes typical characterization data for Vinca alkaloid-loaded nanoparticles, which can serve as a benchmark for catharanthine formulations.
| Parameter | Formulation | Value | Reference |
| Particle Size | Vincristine-loaded PCL Nanoparticles | ~200 nm | [2] |
| Paclitaxel (B517696)/Cepharanthine-loaded Nanoparticles | 198 ± 4.7 nm | [3] | |
| Drug Encapsulation Efficiency | Vincristine-loaded PBCA Nanoparticles | 55.23 ± 0.96% | [1] |
| Paclitaxel/Cepharanthine-loaded Nanoparticles | 98.12% | [3] | |
| Drug Loading Efficiency | Paclitaxel/Cepharanthine-loaded Nanoparticles | 15.61% | |
| Zeta Potential | Cabazitaxel-loaded PACA Nanoparticles | -4.71 mV |
Experimental Protocol: Preparation of Catharanthine-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from standard methods for encapsulating hydrophobic drugs in PLGA nanoparticles.
Materials:
-
Catharanthine
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 30 mg) and catharanthine in a minimal volume of acetone (e.g., 3.0 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous PVA solution while stirring vigorously. The rapid solvent diffusion will cause the PLGA and encapsulated catharanthine to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension (e.g., overnight at room temperature) to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove excess PVA and unencapsulated catharanthine. Repeat the centrifugation and washing steps two more times.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for characterization and in vivo administration.
Visualization: Nanoparticle Formulation Workflow
References
Application Notes and Protocols: Catharanthine in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of catharanthine (B190766) in metabolic engineering research, focusing on its biosynthesis in heterologous hosts. The accompanying protocols offer detailed methodologies for key experiments, enabling the replication and further development of these systems. Catharanthine is a crucial precursor for the semi-synthesis of the anticancer drug vinblastine, making its sustainable production a key goal for metabolic engineering.[1][2][3]
Recent breakthroughs have seen the successful reconstitution of the complex catharanthine biosynthetic pathway in various heterologous systems, including the yeast species Saccharomyces cerevisiae and Pichia pastoris, as well as the plant Nicotiana benthamiana.[1][4] These successes open up new avenues for the reliable and scalable production of this high-value monoterpenoid indole (B1671886) alkaloid (MIA).
Data Presentation: Production of Catharanthine and Precursors
The following tables summarize the quantitative data from key studies on the metabolic engineering of catharanthine and its precursors in different host organisms.
Table 1: Catharanthine and Precursor Production in Engineered Saccharomyces cerevisiae
| Strain | Key Genetic Modifications | Product | Titer (µg/L) | Reference |
| CAT2 | Integration of catharanthine/tabersonine (CAT/TAB) module | Catharanthine | ~400 | |
| CAT3 | Additional copy of Geissoschizine Synthase (GS) | Catharanthine | 527.1 | |
| CAT9 | Additional copy of Dihydroprecondylocarpine Acetate Synthase (DPAS) | Catharanthine | 488.5 | |
| TAB3 | Integration of CAT/TAB module with Tabersonine Synthase (TS) | Tabersonine | ~12 | |
| TAB4 | Additional copy of GS | Tabersonine | 18.0 | |
| TAB10 | Additional copy of DPAS | Tabersonine | 18.9 | |
| TAB11A | Additional copy of TS | Tabersonine | 14.2 |
Table 2: Catharanthine Production in Engineered Pichia pastoris
| Strain | Key Genetic Modifications | Product | Titer (mg/L) | Reference |
| Engineered P. pastoris | Selection of stable integration sites, screening of biosynthetic enzymes, amplification of flux-limiting genes, metabolic rewiring, and process optimization. | Catharanthine | 2.57 |
Table 3: Catharanthine and Precursor Production in Nicotiana benthamiana
| Expression System | Key Genes Expressed | Product | Titer | Reference |
| Transient Expression | SGD, GS, GO, Redox1, Redox2, SAT, DPAS, PAS, CS | Catharanthine | ~60 ng/g frozen tissue | |
| Transient Expression | SGD, GS, GO, Redox1, Redox2, SAT, DPAS, PAS, TS | Tabersonine | ~10 ng/g frozen tissue | |
| Transient Expression | SGD, GS, Redox2, SAT, DPAS, PAS | Precondylocarpine Acetate | ~2.7 mg/g frozen tissue |
Experimental Protocols
Protocol 1: De Novo Biosynthesis of Catharanthine in Saccharomyces cerevisiae
This protocol is a generalized procedure based on the successful engineering of S. cerevisiae for catharanthine production.
1. Strain and Vector Construction:
- Start with a base S. cerevisiae strain engineered for high precursor supply (e.g., of tryptophan and geranyl pyrophosphate).
- Synthesize and codon-optimize the genes for the catharanthine biosynthetic pathway from Catharanthus roseus. These include Strictosidine β-D-Glucosidase (SGD), Geissoschizine Synthase (GS), Geissoschizine Oxidase (GO), Redox1, Redox2, Stemmadenine Acetyltransferase (SAT), Dihydroprecondylocarpine Acetate Synthase (DPAS), Precondylocarpine Acetate Synthase (PAS), and Catharanthine Synthase (CS).
- Assemble the genes into expression cassettes with strong promoters and terminators.
- Integrate the expression cassettes into the yeast genome using CRISPR/Cas9-mediated integration.
2. Yeast Cultivation and Fermentation:
- Grow the engineered yeast strains in a synthetic defined medium appropriate for the selection of transformed cells.
- For shake flask fermentation, inoculate 50 mL of medium in a 250 mL flask and incubate at 30°C with shaking at 250 rpm for 72 hours.
3. Metabolite Extraction and Analysis:
- Harvest the yeast culture by centrifugation.
- Extract the metabolites from the supernatant and cell pellet using a suitable organic solvent like ethyl acetate.
- Evaporate the organic solvent and redissolve the residue in methanol.
- Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of catharanthine. Use a C18 column and a gradient of acetonitrile (B52724) and water with 0.1% formic acid. Monitor for the specific m/z of catharanthine (e.g., 337.19).
Protocol 2: Transient Expression of Catharanthine Biosynthetic Pathway in Nicotiana benthamiana
This protocol describes the transient expression of the catharanthine pathway in N. benthamiana leaves.
1. Vector Construction and Agrobacterium Transformation:
- Clone the individual genes of the catharanthine pathway (SGD, GS, GO, Redox1, Redox2, SAT, DPAS, PAS, CS) into suitable plant expression vectors.
- Transform each vector into separate Agrobacterium tumefaciens strains.
- Include a strain carrying a P19 silencing suppressor construct to enhance protein expression.
2. Plant Infiltration:
- Grow N. benthamiana plants for 4-6 weeks.
- Prepare cultures of each Agrobacterium strain.
- Mix the different Agrobacterium strains in equal proportions to achieve co-expression of all pathway genes.
- Infiltrate the abaxial side of the leaves of N. benthamiana with the Agrobacterium mixture using a needleless syringe.
3. Metabolite Extraction and Analysis:
- After 5-7 days of incubation, harvest the infiltrated leaves and freeze them in liquid nitrogen.
- Grind the frozen tissue to a fine powder.
- Extract the metabolites with an appropriate solvent system (e.g., an acidic aqueous solution followed by liquid-liquid extraction with an organic solvent).
- Analyze the extracts by LC-MS to detect and quantify catharanthine and other pathway intermediates. The extracted ion chromatogram for m/z 337.19 can be used to identify catharanthine and tabersonine.
Visualizations
The following diagrams illustrate the key pathways and workflows in catharanthine metabolic engineering.
Caption: Biosynthetic pathway of catharanthine from primary precursors.
Caption: Workflow for metabolic engineering of catharanthine in yeast.
Caption: Workflow for transient expression in Nicotiana benthamiana.
References
Catharanthine as a Molecular Probe in Cell Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), is a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1][2] Beyond its role as a biosynthetic intermediate, catharanthine itself exhibits significant biological activities, making it a valuable molecular probe for studying fundamental cellular processes. Its ability to interfere with microtubule dynamics, induce programmed cell death, and modulate autophagy pathways provides a multifaceted tool for cell biologists and drug development professionals.[3][4]
This document provides detailed application notes and experimental protocols for utilizing catharanthine as a molecular probe to investigate cytotoxicity, apoptosis, autophagy, and microtubule-dependent processes.
Applications in Cell Biology
Catharanthine can be employed as a molecular probe in various areas of cell biology research, including:
-
Cancer Cell Cytotoxicity: To determine the dose-dependent cytotoxic effects of catharanthine on different cancer cell lines.
-
Induction of Apoptosis: To study the molecular mechanisms of programmed cell death triggered by catharanthine.[3]
-
Modulation of Autophagy: To investigate the role of catharanthine in inducing or inhibiting autophagic pathways.[3]
-
Microtubule Dynamics: To analyze the effects of catharanthine on tubulin polymerization and microtubule stability.[5]
-
Drug Discovery: As a lead compound for the development of novel anticancer agents.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activities of catharanthine.
Table 1: Cytotoxic Activity of Catharanthine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT-116 | Colon Carcinoma | ~590 µM (equivalent to 200 µg/mL) | [6] |
| JURKAT E.6 | T-cell Leukemia | ~0.63 µM (equivalent to 211 ng/mL) | [6] |
| THP-1 | Acute Monocytic Leukemia | ~0.62 µM (equivalent to 210 ng/mL) | [6] |
| HepG2 | Liver Carcinoma | Not explicitly stated, but dose-dependent effects observed. | [3] |
Table 2: Catharanthine-Tubulin Interaction Parameters
| Parameter | Value | Reference |
| Binding Constant (Kd) | (2.8 +/- 0.4) x 10³ M⁻¹ | [3] |
| Stoichiometry | 1 molecule of catharanthine per tubulin α-β dimer | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of catharanthine that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Catharanthine stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of catharanthine in complete culture medium. Remove the old medium from the wells and add 100 µL of the catharanthine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest catharanthine concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Catharanthine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with catharanthine at the desired concentrations for a specific time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Quantitative Real-Time PCR (qPCR) for Autophagy-Related Gene Expression
This protocol measures the changes in the expression of key autophagy-related genes (e.g., LC3, Beclin-1, ATG5) following catharanthine treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Catharanthine
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., LC3, Beclin-1, ATG5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with catharanthine as described for the apoptosis assay. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of catharanthine on the kinetics of tubulin polymerization.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution
-
Catharanthine
-
Microplate reader with temperature control (37°C) and absorbance measurement at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing tubulin in polymerization buffer and the desired concentrations of catharanthine or a vehicle control.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to the reaction mixtures and immediately transferring the plate to a pre-warmed (37°C) microplate reader.
-
Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of catharanthine-treated samples to the control to determine its effect on the rate and extent of polymerization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by catharanthine and a typical experimental workflow for its characterization as a molecular probe.
Caption: Catharanthine's proposed mechanism of action.
Caption: Experimental workflow for catharanthine studies.
References
- 1. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of Catharanthine and Vindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic coupling of the indole (B1671886) alkaloids catharanthine (B190766) and vindoline (B23647) to synthesize vinblastine (B1199706) and its analogues. Vinblastine is a crucial chemotherapeutic agent, and its semi-synthesis from readily available precursors is a key process in pharmaceutical manufacturing. The following protocols are based on established and optimized methods, offering guidance for laboratory-scale synthesis and potential scale-up.
Chemical Coupling Methods
The chemical synthesis of vinblastine from catharanthine and vindoline has been a subject of extensive research, leading to the development of several effective protocols. The most prominent among these are the Polonovski-Potier reaction and the iron(III)-mediated coupling, which offers a direct and efficient route to the desired products.
Iron(III)-Promoted Oxidative Coupling
This protocol details a direct, one-pot synthesis of vinblastine and its isomer leurosidine (B1205338) from catharanthine and vindoline via an Fe(III)-promoted oxidative coupling followed by an in-situ oxidation/reduction step. This method is noted for its high yield and stereoselectivity.[1][2][3][4][5]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, a mixture of catharanthine and vindoline is dissolved in a biphasic solvent system. A common system consists of an aqueous solution of 0.1 N HCl and 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) as a cosolvent to ensure the solubility of the reactants.
-
Coupling Reaction: To this solution, add 5 equivalents of ferric chloride (FeCl₃) at room temperature (23 °C). The reaction is initiated by the generation of a presumed catharanthine amine radical cation, which then undergoes oxidative fragmentation and a diastereoselective coupling with vindoline to form an intermediate iminium ion. This step exclusively produces the natural C16' stereochemistry.
-
Oxidation and Reduction: The resulting reaction mixture containing the iminium ion is then added to a second solution of an Fe(III) salt (e.g., Fe₂(ox)₃) saturated with air at 0 °C. Subsequently, 20 equivalents of sodium borohydride (B1222165) (NaBH₄) are added. This initiates both the reduction of the iminium ion and the selective oxidation of the Δ¹⁵´,²⁰´-double bond to install the C20' alcohol.
-
Product Isolation and Purification: The reaction yields a mixture of vinblastine, its naturally occurring C20' alcohol isomer leurosidine, and anhydrovinblastine. The products can be isolated and purified using standard chromatographic techniques.
Quantitative Data Summary:
| Product | Yield | Diastereoselectivity (Vinblastine:Leurosidine) | Reference |
| Vinblastine | 40-43% | ~2:1 | |
| Leurosidine | 20-23% | ~2:1 | |
| Anhydrovinblastine | 10% | N/A | |
| Total Coupled Products | >80% |
Small improvements in yield and diastereoselectivity have been observed with the addition of an organic base like lutidine or 2,2'-bipyridine.
Reaction Workflow:
Caption: Fe(III)-Promoted Coupling Workflow.
Modified Polonovski-Potier Reaction
The Polonovski-Potier reaction is a classical method for coupling catharanthine and vindoline, which proceeds through the formation of catharanthine N-oxide.
Experimental Protocol:
-
Formation of Catharanthine N-oxide: Catharanthine is first oxidized to catharanthine N-oxide.
-
Coupling Reaction: The catharanthine N-oxide is then reacted with vindoline in the presence of a trifluoroacetic anhydride. This generates an electrophilic iminium species from catharanthine that reacts with the nucleophilic vindoline.
-
Reduction: The resulting intermediate is then reduced, typically with sodium borohydride (NaBH₄), to yield anhydrovinblastine.
-
Conversion to Vinblastine: Anhydrovinblastine can be subsequently converted to vinblastine through an oxidation step.
Conducting the coupling reaction at low temperatures (-78 °C) has been found to improve the diastereoselectivity at the C16' position.
Reaction Pathway:
Caption: Polonovski-Potier Reaction Pathway.
Enzymatic Coupling Method
Enzymatic synthesis offers a biomimetic and potentially more environmentally friendly alternative to chemical methods. Horseradish peroxidase has been shown to catalyze the coupling of catharanthine and vindoline.
Horseradish Peroxidase (HRP) Catalyzed Coupling
This protocol utilizes the oxidative capabilities of HRP to couple catharanthine and vindoline to form 3',4'-anhydrovinblastine.
Experimental Protocol:
-
Reaction Mixture: Prepare a buffered aqueous solution containing catharanthine, vindoline, and horseradish peroxidase.
-
Initiation: The reaction is initiated by the addition of hydrogen peroxide (H₂O₂), which is required by the peroxidase for the activation of catharanthine.
-
Coupling: The activated catharanthine then reacts with vindoline to form an iminium intermediate.
-
Reduction: This intermediate is subsequently reduced to form 3',4'-anhydrovinblastine. The reduction can be carried out by adding a reducing agent like NaBH₄ or can occur via an endogenous reductase if present in a crude enzyme preparation.
-
Product Isolation: The product is then extracted from the aqueous medium and purified.
The reduction of the peroxidase compound II by the substrates is a limiting step in this reaction.
Enzymatic Coupling Mechanism:
Caption: HRP-Catalyzed Coupling Mechanism.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require further optimization for different scales and specific laboratory conditions.
References
Troubleshooting & Optimization
Technical Support Center: Improving Catharanthine Yield from Plant Sources
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the yield of catharanthine (B190766) from plant extraction and in vitro cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low catharanthine yields from Catharanthus roseus?
A1: Low yields of catharanthine are a significant challenge due to several inherent factors. The natural abundance of catharanthine in the plant is extremely low, sometimes as little as 0.0005% of the dry leaf weight.[1] Furthermore, the biosynthesis of the final dimeric anticancer alkaloids, vinblastine (B1199706) and vincristine, is limited because their precursors, catharanthine and vindoline, are synthesized and stored in different cell types within the plant, which restricts their natural combination.[1]
Q2: What are the main strategies to increase the production of catharanthine before extraction?
A2: Several biotechnological and agronomic approaches can significantly boost catharanthine biosynthesis in Catharanthus roseus. These include:
-
Elicitation : Applying elicitors (compounds that trigger plant defense responses) like methyl jasmonate, salicylic (B10762653) acid, and chitooligosaccharides can dramatically increase alkaloid production.[1]
-
In Vitro Cultures : Plant tissue culture techniques, particularly hairy root and cell suspension cultures, provide a controlled environment for production.[1][2] These systems allow for the optimization of media and growth conditions to maximize alkaloid accumulation.
-
Metabolic Engineering : Genetically modifying the terpenoid indole (B1671886) alkaloid (TIA) biosynthetic pathway is a promising strategy. This can involve overexpressing genes for key rate-limiting enzymes or transcription factors to increase the metabolic flux towards catharanthine.
-
Controlled Environmental Conditions : Cultivating plants under specific conditions, such as using red LED light, can enhance the biosynthesis of both catharanthine and vindoline.
Q3: Which advanced extraction techniques are most effective for catharanthine?
A3: While conventional solvent extraction is common, advanced methods can offer higher efficiency. Techniques such as Supercritical Fluid Extraction (SFE) with CO2, Negative-Pressure Cavitation Extraction (NPCE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) have demonstrated improved yields by enhancing cell wall disruption and solvent penetration.
Troubleshooting Guide
Problem 1: Low extraction efficiency using conventional solvents (e.g., methanol (B129727), ethanol).
Question: My catharanthine yield is consistently low with a standard methanol/ethanol (B145695) extraction protocol. What parameters can I adjust?
Answer and Solutions:
-
Optimize Solvent Composition: The concentration of the solvent is critical. Studies indicate that 80% ethanol can provide high extraction yields for vinca (B1221190) alkaloids. For Supercritical Fluid Extraction (SFE), using methanol as a co-solvent at concentrations around 6.6 vol% has proven effective.
-
Adjust pH: The pH of the extraction medium is a crucial factor. An acidic pH enhances the solubility and stability of alkaloids. Extraction with an aqueous acidic solution, such as 0.1 M HCl, is an effective first step. Protons in the acidic medium also help break down the plant matrix to release the target compounds more easily.
-
Modify Particle Size: The surface area of the plant material significantly impacts extraction efficiency. Grinding the dried leaves to a finer particle size (e.g., 60-mesh or 200-300 mesh) increases the contact area between the solvent and the material, leading to higher yields.
-
Increase Temperature: For some methods, raising the extraction temperature can improve efficiency. For SFE, temperatures around 80°C have been used successfully. However, this must be balanced against the risk of thermal degradation of the alkaloids.
-
Employ Advanced Techniques: If optimizing your current method is insufficient, consider switching to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Negative-Pressure Cavitation Extraction (NPCE), which have been shown to be highly efficient.
Problem 2: Difficulty in separating catharanthine from other alkaloids and complex plant matrix components.
Question: My extract is a complex mixture, and I am struggling to isolate pure catharanthine. What purification strategies are recommended?
Answer and Solutions:
-
Acid-Base Partitioning: This is a fundamental and effective technique for separating alkaloids. After the initial extraction, the crude extract can be dissolved in an acidic aqueous solution. This protonates the basic alkaloids, making them water-soluble. The aqueous layer can then be washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, basifying the aqueous layer deprotonates the alkaloids, causing them to precipitate or allowing them to be extracted into a fresh non-polar organic solvent.
-
Chromatographic Techniques:
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for the initial purification and for monitoring the progress of other purification steps.
-
Column Chromatography: This is a standard method for purifying larger quantities of the extract. Silica gel or alumina (B75360) are common stationary phases.
-
High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is the method of choice. A validated analytical HPLC method is first required to determine the retention times of catharanthine and its related impurities, which can then be scaled up for purification.
-
Quantitative Data on Yield Improvement
The following tables summarize quantitative data from various studies on improving catharanthine yield.
Table 1: Effect of Elicitors on Catharanthine Production
| Elicitor/Treatment | Concentration/Dose | Plant System | Catharanthine Yield/Increase | Reference |
| Chitooligosaccharides | 0.1 µg/mL (3 kDa) | C. roseus Leaves | 141.54% increase (to 3.14 mg/g DW) | |
| Malate + Sodium Alginate | Not specified | C. roseus Cell Cultures | 26 mg/L | |
| Aspergillus niger + Tetramethylammonium bromide | Not specified | C. roseus Cell Cultures | 17 mg/L | |
| Red LED Light + Plasma Activated Water (PAW) | 70 days treatment | C. roseus Seedlings | Highest concentrations achieved (58.2 ± 1.5 µg/g DW) | |
| Ultraviolet-B (UV-B) Light | 5-minute irradiation | C. roseus Cell Suspension | 3-fold increase |
Table 2: Comparison of Different Extraction Methods
| Extraction Method | Key Parameters | Catharanthine Yield | Reference |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% ethanol, -0.075 MPa, 30 min, 3 cycles | Higher than conventional methods | |
| Homogenate Extraction | 0.15% H₂SO₄ in 50% methanol, 2.5 min, 3 cycles | 13.36% higher than hot reflux extraction | |
| Supercritical Fluid Extraction (SFE) | CO₂, 40°C, 150 bar, 10 hours | Recovers ~52% of initial catharanthine | |
| Ultrasound-Assisted Extraction (UAE) | 0.1 M HCl, 30 minutes | Efficient extraction, often used for analysis |
Experimental Protocols
Protocol 1: Elicitation of Catharanthine using Chitooligosaccharides
This protocol is adapted from a study demonstrating a significant increase in catharanthine accumulation by foliar application of chitooligosaccharides.
Materials:
-
Catharanthus roseus plants (at the desired growth stage)
-
Chitooligosaccharides (3 kDa molecular weight)
-
Sterile distilled water
-
Spray bottle
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare Elicitor Stock Solution: Accurately weigh the 3 kDa chitooligosaccharides and dissolve in sterile distilled water to prepare a stock solution.
-
Prepare Working Solution: Dilute the stock solution with sterile distilled water to a final concentration of 0.1 µg/mL.
-
Foliar Application: Uniformly spray the leaves of the C. roseus plants with the 0.1 µg/mL chitooligosaccharide solution until the leaves are thoroughly wetted. Spray a control group of plants with sterile distilled water only.
-
Incubation: Grow the treated and control plants under standard cultivation conditions.
-
Harvesting and Analysis: Harvest the leaves at a predetermined time point post-treatment. Dry the leaves (e.g., at 60°C in an oven) and powder them.
-
Extraction and Quantification: Extract the alkaloids from the dried leaf powder using an appropriate solvent extraction method (e.g., acidic methanol). Analyze the catharanthine content in the crude extract using a validated HPLC method.
Protocol 2: Establishment of Catharanthus roseus Hairy Root Cultures
This protocol outlines the key steps for inducing hairy roots using Agrobacterium rhizogenes, a stable and efficient platform for secondary metabolite production.
Materials:
-
Young, healthy C. roseus leaves
-
Agrobacterium rhizogenes strain (e.g., A4)
-
70% (v/v) Ethanol
-
25% (v/v) Commercial bleach
-
Sterile distilled water
-
Murashige and Skoog (MS) or Gamborg's B5 medium (liquid and solid)
-
Antibiotics (e.g., cefotaxime) for eliminating bacteria
-
Sterile flasks, petri dishes, forceps, and scalpels
Procedure:
-
Sterilization of Leaf Explants:
-
Wash young leaves thoroughly under running tap water.
-
In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.
-
Transfer the leaves to a 25% bleach solution for 10-15 minutes.
-
Rinse the leaves 3-5 times with sterile distilled water.
-
Cut the sterilized leaves into small sections (~1 cm²).
-
-
Infection with Agrobacterium rhizogenes:
-
Grow a culture of A. rhizogenes in a suitable liquid medium to the desired optical density (e.g., OD₆₀₀ = 0.5-0.8).
-
Pellet the bacterial cells by centrifugation and resuspend them in liquid MS or B5 medium.
-
Add acetosyringone to the bacterial suspension to a final concentration of 100-200 µM to induce vir gene expression.
-
Immerse the sterile leaf explants in the bacterial suspension for 10-30 minutes.
-
-
Co-cultivation:
-
Blot the infected explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid MS or B5 medium for co-cultivation.
-
Incubate the plates in the dark at 25 ± 2°C for 48-72 hours.
-
-
Bacterial Elimination and Root Induction:
-
Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to kill the Agrobacterium.
-
Subculture the explants on the antibiotic-containing medium every 1-2 weeks until hairy roots emerge and are free of bacterial contamination.
-
-
Establishment of Liquid Cultures:
-
Once hairy roots are well-established and bacteria-free on solid medium, excise individual root tips (2-3 cm).
-
Transfer the root tips to flasks containing liquid MS or B5 medium supplemented with sucrose (B13894) (typically 3% w/v).
-
Place the flasks on an orbital shaker at 80-100 rpm in the dark at 25 ± 2°C.
-
Subculture the hairy roots every 3-4 weeks by transferring a portion of the root biomass to fresh liquid medium.
-
Visualizations
References
Troubleshooting catharanthine synthesis reaction steps
Welcome to the technical support center for catharanthine (B190766) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of catharanthine and its derivatives.
I. Diels-Alder Reaction for Isoquinuclidine Core Synthesis
The Diels-Alder reaction is a cornerstone for constructing the characteristic isoquinuclidine core of catharanthine. This section addresses common challenges faced during this critical step.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Diels-Alder reaction for isoquinuclidine synthesis can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Diene Reactivity: The diene, typically a 1,2-dihydropyridine derivative, must be in the s-cis conformation for the reaction to occur. Steric hindrance or electronic effects can disfavor this conformation.
-
Solution: Ensure the dihydropyridine (B1217469) precursor is pure. Consider using activating groups on the diene to enhance its reactivity.
-
-
Dienophile Reactivity: The choice of dienophile is crucial. Electron-withdrawing groups on the dienophile generally accelerate the reaction.
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction outcome.
-
Retro-Diels-Alder Reaction: The formed isoquinuclidine adduct can revert to the starting materials at elevated temperatures, leading to a lower isolated yield.
-
Solution: Conduct the reaction at the lowest feasible temperature and for the shortest time necessary for completion. Monitor the reaction progress closely.
-
Q2: I am observing poor diastereoselectivity in my Diels-Alder reaction. How can I control the stereochemical outcome?
A2: Achieving high diastereoselectivity is critical for synthesizing the correct catharanthine isomer. Here are some strategies to improve stereocontrol:
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the dienophile or chiral Lewis acid catalysts can effectively induce asymmetry.
-
Solution: Employ chiral dienophiles, such as those derived from chiral oxazolidinones. Alternatively, utilize chiral Lewis acids like Ti-TADDOLates to catalyze the reaction, which can lead to high diastereoselectivity.
-
-
Organocatalysis: Chiral amine catalysts can be used to promote enantioselective Diels-Alder reactions.
-
Solution: A valine-derived 1,2-aminoalcohol catalyst has been shown to be effective in the organocatalyzed Diels-Alder reaction of N-protected dihydropyridines with acrolein, resulting in high enantiomeric and diastereomeric ratios.
-
-
Temperature Effects: The endo product is often kinetically favored at lower temperatures due to secondary orbital interactions.
-
Solution: Running the reaction at lower temperatures can enhance the formation of the desired endo isomer.
-
Experimental Protocol: Organocatalyzed Diels-Alder Reaction
This protocol describes a general procedure for the asymmetric Diels-Alder reaction to form the isoquinuclidine core.
| Step | Procedure |
| 1. Reactant Preparation | In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected 1,2-dihydropyridine (1.0 equiv) and the chiral organocatalyst (e.g., valine-derived 1,2-aminoalcohol, 0.1-0.2 equiv) in a suitable solvent (e.g., CH2Cl2). |
| 2. Reaction Initiation | Cool the solution to the desired temperature (e.g., -20 °C to 0 °C) and add the dienophile (e.g., acrolein, 1.2 equiv) dropwise. |
| 3. Monitoring | Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| 4. Work-up | Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired isoquinuclidine adduct. |
II. Handling the Dehydrosecodine Intermediate
The unstable dehydrosecodine intermediate is a critical juncture in many catharanthine syntheses, particularly biomimetic approaches. Its high reactivity presents significant challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction involving the dehydrosecodine intermediate gives a low yield of catharanthine and multiple side products. How can I improve this?
A1: The instability of dehydrosecodine necessitates careful handling and reaction optimization to funnel it towards the desired catharanthine product.
-
In Situ Generation and Consumption: Dehydrosecodine is typically generated and consumed in the same pot to minimize decomposition.
-
Solution: Design your synthetic sequence so that the conditions for generating dehydrosecodine are immediately followed by the intramolecular Diels-Alder cycloaddition to form catharanthine.
-
-
Side Reactions: Dehydrosecodine can undergo various undesired reactions, including reduction of the indole-2-acrylate moiety.
-
Solution: In the iridium-catalyzed synthesis, slow addition of the reducing agent (e.g., TMDS) can improve the yield of catharanthine over the reduced side product.
-
-
Stabilization: Recent research has shown that dehydrosecodine-type intermediates can be stabilized by encapsulation within a supramolecular host, allowing for their structural characterization. While not a routine synthetic technique, this highlights the importance of the chemical environment.
-
Solution: While encapsulation may not be practical for synthesis, carefully controlling the solvent and reaction concentration can influence the stability and reactivity of the intermediate. Photochemical conditions have also been explored to circumvent thermal instability.
-
Logical Workflow: Managing the Dehydrosecodine Intermediate
Caption: Workflow for handling the unstable dehydrosecodine intermediate.
III. Fe(III)-Promoted Coupling of Catharanthine and Vindoline (B23647)
The coupling of catharanthine and vindoline to form the direct precursor to vinblastine (B1199706) is a key semi-synthetic step. The use of iron(III) salts provides a biomimetic approach with high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: The yield of my Fe(III)-promoted coupling reaction is low. What are the potential issues?
A1: Low yields in this coupling reaction can often be traced back to reagent quality, reaction conditions, or work-up procedures.
-
Reagent Quality: The purity of catharanthine, vindoline, and the Fe(III) salt is critical.
-
Solution: Use highly purified starting materials. Ensure the FeCl3 is anhydrous if the procedure specifies.
-
-
Reaction Conditions: The solvent system and reaction time are important parameters.
-
Solution: A mixture of aqueous HCl and trifluoroethanol (CF3CH2OH) is often used to solubilize the reactants. Ensure the reaction is stirred vigorously for the recommended time (typically 2-3 hours).
-
-
Side Products: The formation of side products, such as leurosidine (B1205338) (the C20' alcohol isomer of vinblastine), is a common issue.
-
Solution: While difficult to completely eliminate, careful control of the subsequent reduction/oxidation step can influence the product ratio.
-
Q2: How can I minimize the formation of the leurosidine by-product?
A2: The ratio of vinblastine to leurosidine can be influenced by the conditions of the second step (oxidation and reduction).
-
Reaction Conditions: The temperature and the rate of addition of the reducing agent (NaBH4) can affect the stereochemical outcome of the oxidation at C20'.
-
Solution: Maintaining a low temperature (0 °C) during the NaBH4 addition and controlling the rate of addition can help to optimize the product ratio.
-
Experimental Protocol: One-Pot Synthesis of Vinblastine
This protocol is based on the work of Boger and co-workers.
| Step | Procedure |
| 1. Coupling Reaction | In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF3CH2OH. Stir at room temperature and add a solution of FeCl3 (5.0 equiv) in deionized water. Stir for 3 hours under an inert atmosphere. |
| 2. Oxidation/Reduction | In a separate flask, prepare a solution of FeCl3 (5.0 equiv) in 0.1 N aqueous HCl. Cool this solution to 0 °C and saturate with air. Add the reaction mixture from Step 1 to this solution. Slowly add solid NaBH4 (20-50 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional hour at 0 °C. |
| 3. Work-up | Quench the reaction by adding a saturated aqueous solution of NaHCO3 until the pH is basic (pH 8-9). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. |
| 4. Purification | Purify the crude product by column chromatography on silica gel. |
Quantitative Data Summary: Fe(III)-Promoted Coupling
| Product | Yield | Diastereomer Ratio (Vinblastine:Leurosidine) | Reference |
| Anhydrovinblastine | ~90% | N/A | |
| Vinblastine | 43% | ~2:1 | |
| Leurosidine | 23% | ~2:1 |
IV. Enzymatic Synthesis of Catharanthine
The biosynthetic pathway to catharanthine offers an alternative to total chemical synthesis. Key enzymes in this pathway include strictosidine (B192452) synthase (STR) and strictosidine β-D-glucosidase (SGD).
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction with strictosidine synthase (STR) is producing little to no strictosidine. What could be the problem?
A1: Issues with enzymatic reactions often relate to enzyme activity, substrate quality, or reaction conditions.
-
Enzyme Activity: The enzyme may be inactive due to improper storage or handling.
-
Solution: Ensure STR has been stored at the correct temperature (e.g., -20°C) and avoid repeated freeze-thaw cycles. Perform an activity assay with a known standard to confirm enzyme viability.
-
-
Substrate Quality: The purity of tryptamine (B22526) and secologanin (B1681713) is crucial. Impurities can inhibit the enzyme.
-
Solution: Use high-purity substrates. Ensure the concentrations are appropriate, ideally at or above the Km values (Km for tryptamine is ~2.3 mM, for secologanin is ~3.4 mM).
-
-
Reaction Conditions: The pH of the reaction is critical for enzyme activity.
-
Solution: The optimal pH for STR is around 6.8. Ensure your buffer is correctly prepared and the final reaction pH is within the optimal range.
-
Q2: The conversion of strictosidine to the downstream intermediates is inefficient in my reaction containing strictosidine β-D-glucosidase (SGD). What are the possible causes?
A2: Inefficient deglycosylation by SGD can be a bottleneck in the biosynthetic pathway.
-
Enzyme Activity and Stability: SGD, like all enzymes, can be prone to inactivation.
-
Solution: Verify the activity of your SGD preparation. Recent studies have identified a shorter, inactive isoform of SGD (shSGD) that can inhibit the active enzyme by disrupting its multimeric structure. Ensure your enzyme preparation is free from such inhibitors.
-
-
Subcellular Localization: In vivo, SGD is localized to the endoplasmic reticulum, which may play a role in its stability and activity.
-
Solution: While difficult to replicate in vitro, be aware that the reaction environment can impact enzyme performance. The presence of detergents or co-solvents may be necessary to optimize activity.
-
-
Product Instability: The aglycone product of the SGD-catalyzed reaction is highly reactive and can degrade if not efficiently converted by downstream enzymes.
-
Solution: In a multi-enzyme cascade, ensure that the downstream enzymes are active and present in sufficient quantities to process the strictosidine aglycone as it is formed.
-
Workflow for Troubleshooting Enzymatic Synthesis
References
- 1. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Challenges of Catharanthine Stability: A Technical Guide
For researchers, scientists, and drug development professionals working with the valuable alkaloid catharanthine (B190766), ensuring its stability in various solvents is a critical experimental parameter. This technical support center provides a comprehensive overview of known stability issues, troubleshooting guidance for common experimental challenges, and detailed protocols for assessing catharanthine stability.
Catharanthine, a key precursor in the synthesis of the anticancer drugs vinblastine (B1199706) and vincristine, is susceptible to degradation under various conditions. The choice of solvent, temperature, pH, and exposure to light can all significantly impact its integrity. Understanding these factors is paramount for accurate experimental results and the successful development of catharanthine-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of catharanthine in solution?
A1: The main factors influencing catharanthine stability are the choice of solvent, the pH of the solution, storage temperature, and exposure to light. As an alkaloid, catharanthine's solubility and stability are enhanced in acidic aqueous media where it forms a salt.
Q2: In which solvents is catharanthine known to be soluble and what are the general storage recommendations?
A2: Catharanthine is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] It is generally recommended to store stock solutions of catharanthine at -20°C, where they can be stable for several months.[1]
Q3: Is catharanthine sensitive to light?
A3: While direct quantitative data on the photodegradation of catharanthine in various organic solvents is limited in publicly available literature, general knowledge about indole (B1671886) alkaloids suggests a potential for photosensitivity. It is best practice to protect catharanthine solutions from light, especially during long-term storage or when conducting experiments that are sensitive to concentration.
Q4: How does temperature affect the stability of catharanthine?
A4: Elevated temperatures can promote the degradation of catharanthine. While some studies in biological systems suggest that high temperatures (35°C and 40°C) can increase the accumulation of catharanthine in seedlings, this does not directly translate to the stability of the isolated compound in a solvent. For optimal stability of catharanthine solutions, storage at low temperatures (-20°C) is recommended.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low catharanthine concentration in prepared solutions. | Degradation due to improper solvent choice, pH, temperature, or light exposure. | - Ensure the solvent is of high purity and appropriate for catharanthine (e.g., DMSO, methanol).- For aqueous solutions, maintain a low pH to enhance stability.- Prepare solutions fresh whenever possible.- Store stock solutions protected from light at -20°C. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).- Use a stability-indicating HPLC method that can resolve catharanthine from its degradation products.- Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of catharanthine leading to lower effective concentrations. | - Regularly check the purity and concentration of your catharanthine stock solution using a validated HPLC method.- Prepare working solutions immediately before use from a freshly thawed stock.- Minimize the exposure of working solutions to harsh conditions (e.g., high temperature, prolonged light exposure). |
Experimental Protocols
Protocol 1: General Procedure for Preparing Catharanthine Stock Solutions
This protocol outlines the general steps for preparing a stable stock solution of catharanthine.
-
Weighing: Accurately weigh the desired amount of high-purity catharanthine powder using an analytical balance.
-
Dissolution: Dissolve the catharanthine in a suitable high-purity solvent, such as DMSO or methanol, to the desired concentration.[1] For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.364 mg of catharanthine (MW: 336.4 g/mol ) in 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the catharanthine is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C.[1]
Protocol 2: Stability-Indicating HPLC Method for Catharanthine
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying catharanthine in the presence of its potential degradation products. The following is a general method that can be optimized for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile should be optimized to achieve good resolution between catharanthine and any degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where catharanthine has significant absorbance (e.g., around 220 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for stability studies. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 3: Forced Degradation Study of Catharanthine
Forced degradation studies are essential to understand the degradation pathways of catharanthine and to develop stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of catharanthine in the desired solvents (e.g., methanol, DMSO, ethanol, and aqueous solutions at different pH values).
-
Stress Conditions: Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C or higher) in the dark.
-
Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of catharanthine remaining at each time point and identify and quantify any major degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Data on Catharanthine Stability
While comprehensive quantitative data on the stability of catharanthine in various organic solvents is not extensively available in a consolidated format in the public domain, the following table summarizes qualitative stability information based on general principles and available literature. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Solvent | pH | Temperature | Light Condition | Expected Stability | Comments |
| Aqueous Buffer | Acidic (e.g., pH 3-5) | 4°C | Dark | Good | Formation of a more stable salt. |
| Aqueous Buffer | Neutral to Alkaline | Room Temperature | Light | Poor | Prone to degradation. |
| Methanol | N/A | -20°C | Dark | Good (for storage) | Recommended for long-term storage of stock solutions. |
| DMSO | N/A | -20°C | Dark | Good (for storage) | Recommended for long-term storage of stock solutions. |
| Ethanol | N/A | Room Temperature | Light | Moderate to Poor | Potential for degradation, especially with prolonged exposure to light and heat. |
Visualizing Experimental Workflows
To aid in the design and execution of stability studies, the following diagrams illustrate key experimental workflows.
Caption: Workflow for a Catharanthine Stability Study.
Caption: HPLC Method Development for Catharanthine Stability.
References
Technical Support Center: Optimizing Catharanthine Production
Welcome to the technical support center for the optimization of catharanthine (B190766) production from Catharanthus roseus cultures. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance catharanthine yields in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of C. roseus for catharanthine production.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Catharanthine Yield | Suboptimal Culture Medium: The nutrient composition may not be conducive to secondary metabolite production. | Medium Optimization: Test different basal media such as MS (Murashige and Skoog) and B5 (Gamborg). For hairy root cultures, a diluted B5 medium (e.g., 1/4 strength) has been shown to be effective for both induction and growth.[1] For cell suspension cultures, supplementing with mannitol (B672) and sucrose (B13894) can stimulate catharanthine synthesis.[2] |
| Inappropriate Inoculum Density: The initial cell or hairy root density can impact nutrient uptake and alkaloid production. | Optimize Inoculum Density: For immobilized cell cultures, higher inoculum densities (e.g., 100 g FW/L) may lead to higher concentrations of related alkaloids, though catharanthine production might be similar to lower densities (50 g FW/L). Experiment with different starting densities to find the optimum for your specific culture system. | |
| Ineffective Elicitation: The type, concentration, or timing of elicitor application may not be optimal. | Elicitor Strategy Refinement: - Methyl Jasmonate (MeJA): Effective concentrations typically range from 100 µM to 250 µM in hairy root cultures.[1][3] - Chitooligosaccharides: Foliar application of 0.1 µg/mL of 3 kDa chitooligosaccharides has been shown to increase catharanthine content significantly.[4][5] - Pectinase and Jasmonic Acid: These can have selective effects on indole (B1671886) alkaloid yields.[6] Perform a dose-response and time-course experiment to determine the best elicitation strategy for your culture system.[7] | |
| Poor Cell Line/Culture Productivity: The selected C. roseus cell line or hairy root culture may have inherently low productivity. | Cell Line Selection: Screen different cell lines or hairy root clones for their catharanthine production potential. | |
| Browning of Culture/Necrosis | Phenolic Compound Accumulation: High concentrations of phenolic compounds can be toxic to the cells. | Medium Exchange/Adsorbent Resins: Periodically replace the culture medium or add adsorbent resins to remove toxic compounds. |
| High Elicitor Concentration: Excessive concentrations of elicitors like methyl jasmonate can be toxic to the cells. | Dose-Response Optimization: Conduct experiments to identify the optimal elicitor concentration that maximizes catharanthine production without causing significant cell death.[7] | |
| Low Extraction Efficiency | Suboptimal Extraction Method: The chosen solvent and extraction technique may not be efficient for catharanthine. | Optimize Extraction Protocol: - Solvent: 80% ethanol (B145695) has shown high extraction yields.[4] - Method: Negative-Pressure Cavitation Extraction (NPCE) and Ultrasonic Extraction (USE) have demonstrated high efficiency.[4] Consider acid-base partitioning for initial purification.[4] |
| Inconsistent Results | Variability in Experimental Conditions: Inconsistent application of protocols, media preparation, or culture conditions. | Standardize Protocols: Ensure all experimental parameters, including media composition, pH, temperature, light conditions, and elicitation strategy, are consistent across experiments.[8][9] |
| Genetic Instability of Cell Lines: Plant cell suspension cultures can be genetically unstable, leading to a loss of secondary metabolite production over time. | Use Hairy Root Cultures: Hairy root cultures are known for their genetic and biochemical stability.[3][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low catharanthine yields in Catharanthus roseus?
A1: Low yields of catharanthine are a significant challenge due to several factors. The natural abundance of catharanthine in the plant is very low, often around 0.0005% of the dry leaf weight.[4] Additionally, within the plant, the precursors for the final dimeric alkaloids, catharanthine and vindoline (B23647), are synthesized and stored in different cell types, which limits their natural combination.[4] In cell cultures, production can be limited by non-optimized culture conditions and the inherent genetic instability of some cell lines.[10]
Q2: How can I increase catharanthine production in my cultures?
A2: Several strategies can be employed to enhance catharanthine biosynthesis:
-
Elicitation: Applying elicitors like methyl jasmonate, salicylic (B10762653) acid, or chitooligosaccharides can trigger defense responses in the plant cells and significantly boost alkaloid production.[4] For instance, applying 0.1 μg/mL of 3 kDa chitooligosaccharides has been reported to increase catharanthine content by over 140%.[4][5]
-
In Vitro Cultures: Techniques like cell suspension and hairy root cultures provide a controlled environment for optimizing growth media and conditions to maximize alkaloid accumulation.[4] Hairy root cultures are often preferred due to their genetic stability and rapid growth.[3][10]
-
Metabolic Engineering: Modifying the terpenoid indole alkaloid (TIA) biosynthetic pathway through genetic engineering can increase the metabolic flux towards catharanthine.[4]
-
Controlled Environmental Conditions: Growing cultures under specific lighting, such as red light, can enhance the production of catharanthine.[4][11]
Q3: What is the role of conditioned medium in catharanthine production?
A3: The addition of conditioned medium to C. roseus cultures has been shown to dramatically improve the production of catharanthine, with increases of nearly fivefold reported in immobilized cell cultures.[12] This enhancement is attributed to an unidentified factor produced and secreted by the suspension cultures.[12]
Q4: Which analytical method is best for quantifying catharanthine?
A4: A validated High-Performance Liquid Chromatography (HPLC) method is the standard for accurately quantifying catharanthine in extracts.[4][13][14]
Quantitative Data Summary
Table 1: Effect of Elicitors on Catharanthine Production
| Elicitor | Plant System | Treatment | Catharanthine Yield Increase | Reference |
| Chitooligosaccharides (3 kDa) | C. roseus leaves (foliar spray) | 0.1 µg/mL | 141.54% | [5] |
| Methyl Jasmonate | C. roseus hairy roots | 100 µM | Significant increase | [1] |
| Methyl Jasmonate | C. roseus hairy roots | 200 µM | Highest catharanthine amount | [1] |
| Ultraviolet-B (UV-B) Light | C. roseus suspension culture | 5 minutes | 3-fold increase | [15] |
Table 2: Comparison of Catharanthine Extraction Methods
| Extraction Method | Plant Material | Solvent/Conditions | Catharanthine Yield (mg/g DW) | Reference |
| Negative-Pressure Cavitation Extraction (NPCE) | Dried Leaves | 80% Ethanol, -0.075 MPa, 30 min, 3 cycles | 0.2843 | [4] |
| Ultrasonic Extraction (USE) | Dried Leaves | 80% Ethanol | Comparable to NPCE | [4] |
| Heating Reflux Extraction (HRE) | Dried Leaves | 80% Ethanol | Lower than NPCE and USE | [4] |
| Maceration | Dried Leaves | 80% Ethanol | Lower than NPCE, HRE, and USE | [4] |
Experimental Protocols
Protocol 1: Elicitation of Catharanthine Production in Hairy Root Cultures using Methyl Jasmonate (MeJA)
This protocol is adapted from studies demonstrating a significant increase in catharanthine accumulation in hairy root cultures.[1][3]
Materials:
-
Established Catharanthus roseus hairy root cultures
-
Liquid B5 or MS medium
-
Methyl Jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol, filter-sterilized)
-
Sterile flasks
-
Orbital shaker
Methodology:
-
Grow hairy root cultures in a liquid medium for a predetermined period (e.g., 14-21 days) to achieve sufficient biomass.
-
Prepare a sterile stock solution of MeJA.
-
Add the MeJA stock solution to the hairy root cultures to a final concentration of 100-250 µM. Note that the optimal concentration may vary between different hairy root lines.[3]
-
Include a control group with no MeJA addition and a solvent control group (addition of an equivalent volume of ethanol).
-
Incubate the elicited cultures for a specific duration, typically 24-96 hours, before harvesting.[3]
-
Harvest the hairy roots by filtration, rinse with distilled water, and blot dry.
-
Freeze-dry the harvested roots and store them at -80°C until extraction.
Protocol 2: Extraction and Quantification of Catharanthine
This protocol is based on an efficient extraction method followed by HPLC analysis.[4]
Materials:
-
Dried and powdered C. roseus plant material (leaves or hairy roots)
-
80% Ethanol
-
Negative-Pressure Cavitation Extraction (NPCE) apparatus (or ultrasonic bath)
-
Filtration system (e.g., Whatman filter paper)
-
Rotary evaporator
-
HPLC system with a C18 column
-
Catharanthine standard
-
Mobile phase solvents (e.g., methanol, phosphate (B84403) buffer, acetonitrile)[13]
Methodology:
-
Extraction:
-
Weigh the dried, powdered plant material.
-
Add 80% ethanol at a specific solid-to-liquid ratio.
-
Perform extraction using NPCE at -0.075 MPa for 30 minutes or using an ultrasonic bath.
-
Repeat the extraction cycle three times with fresh solvent to maximize the yield.[4]
-
-
Filtration and Concentration:
-
Combine the extracts from the three cycles.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
-
-
Quantification:
-
Prepare a standard curve using a catharanthine standard of known concentrations.
-
Dissolve a known amount of the crude extract in the mobile phase.
-
Analyze the catharanthine content in the crude extract using a validated HPLC method.[4]
-
Visualizations
Caption: Experimental workflow for catharanthine production.
Caption: Elicitor-induced signaling for catharanthine production.
Caption: Troubleshooting logic for low catharanthine yield.
References
- 1. Optimization of Hairy Root Establishment and Increased Catharanthine Production Using Methyl Jasmonate Elicitor in Catharanthus roseus [ijpb.ui.ac.ir]
- 2. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of elicitor dosage and exposure time on biosynthesis of indole alkaloids by Catharanthus roseus hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. selectscience.net [selectscience.net]
- 10. Hairy roots: An untapped potential for production of plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of vindoline and catharanthine production in Catharanthus roseus by LED light and plasma activated water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of inoculum density and conditioned medium on the production of ajmalicine and catharanthine from immobilized Catharanthus roseus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 15. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Catharanthine from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with the purification of catharanthine (B190766) from crude plant extracts. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers in optimizing their purification strategies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of catharanthine in a question-and-answer format.
Issue 1: Low Yield of Purified Catharanthine
Q: My overall yield of catharanthine after purification is consistently low. What are the potential causes and how can I improve it?
A: Low yields of catharanthine, a naturally scarce alkaloid (often around 0.0005% of the dry leaf weight of Catharanthus roseus), are a significant challenge.[1] Several factors throughout the extraction and purification process can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Suboptimal Extraction: The initial extraction efficiency is critical. Conventional solvent extractions may not be sufficient.
-
Solution: Optimize your extraction method. Advanced techniques like Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE) have shown higher efficiencies.[1] For solvent-based methods, ensure the plant material is finely ground to increase surface area.[1] The pH of the extraction medium is also crucial; an acidic pH (e.g., using dilute hydrochloric or sulfuric acid) enhances the solubility of alkaloids by protonating them.[2]
-
-
Incomplete Acid-Base Partitioning: If you are using liquid-liquid extraction, improper pH adjustment can lead to significant loss of catharanthine.
-
Solution: Ensure complete protonation of catharanthine in the acidic aqueous phase and complete deprotonation during basification to facilitate its transfer to the organic solvent.
-
-
Losses During Chromatography: Catharanthine can irreversibly adsorb to the stationary phase in column chromatography, especially with silica (B1680970) gel.
-
Solution: Consider using alternative chromatographic techniques like Centrifugal Partition Chromatography (CPC), which is a liquid-liquid method that avoids solid stationary phases and can lead to high recovery rates.[3] For HPLC, ensure the column is not degrading and that the mobile phase is optimized to ensure efficient elution.
-
-
Degradation of Catharanthine: Catharanthine is sensitive to light, air (oxidation), and extreme pH conditions, which can lead to its degradation during the purification process.[2]
Issue 2: Discoloration of the Final Product
Q: My purified catharanthine has a yellowish or brownish tint. What causes this and how can I obtain a white crystalline product?
A: Discoloration in the final product typically indicates the presence of impurities, which can be residual plant pigments or degradation products.[2]
-
Residual Plant Pigments: Chlorophylls and other pigments from Catharanthus roseus may not have been entirely removed during the initial extraction.
-
Solution: Incorporate a charcoal treatment step. After dissolving the crude catharanthine in a suitable solvent and before crystallization, add a small amount of activated charcoal, heat the solution, and then perform a hot filtration to remove the charcoal and adsorbed pigments.[2] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product, leading to a lower yield.[2]
-
-
Degradation Products: As mentioned previously, catharanthine can degrade. These degradation products can be colored.
-
Solution: In addition to the protective measures described above (protection from light and air), a final recrystallization step is often effective in removing colored impurities.[2] Experiment with different solvent systems to find one that effectively solubilizes catharanthine at high temperatures but has low solubility at cooler temperatures, leaving impurities behind in the mother liquor.
-
Issue 3: Co-elution of Impurities in HPLC
Q: I am using preparative HPLC for purification, but some impurities are co-eluting with my catharanthine peak. How can I improve the separation?
A: Co-elution of impurities is a common challenge in the HPLC purification of alkaloids from a complex crude extract. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.
-
Adjust pH: For ionizable compounds like alkaloids, modifying the pH of the mobile phase can significantly alter retention times and improve selectivity.[3]
-
Change Organic Modifier: If you are using a binary solvent system (e.g., acetonitrile (B52724) and water), try switching to a different organic modifier like methanol (B129727), or use a ternary mixture.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help in separating compounds with different polarities. The slope of the gradient can be optimized for better resolution.[4]
-
-
Change the Stationary Phase: The choice of the HPLC column plays a crucial role.
-
Different C18 Columns: Even among C18 columns, there are variations in properties like end-capping and particle size that can affect separation. Trying a C18 column from a different brand can sometimes improve resolution.[4]
-
Alternative Stationary Phases: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for alkaloids.[2]
-
-
Adjusting Temperature: Experiment with different column temperatures. Sometimes, increasing or decreasing the temperature can improve the resolution between closely eluting peaks.[2]
Issue 4: Product Separating as an Oil During Crystallization
Q: Instead of forming crystals, my catharanthine is separating as an oil. What is causing this and how can I induce crystallization?
A: "Oiling out" is a common problem in crystallization and can be caused by several factors:
-
High Supersaturation: Rapid cooling or the quick addition of an anti-solvent can lead to a high level of supersaturation, favoring the formation of an oil over crystals.
-
Solution: Slow down the cooling process. Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator. Using an insulated container can also help.[3]
-
-
Inappropriate Solvent System: The choice of solvent and anti-solvent is critical.
-
Solution: Experiment with different solvent systems. For catharanthine, a common approach is to dissolve the compound in a solvent in which it is soluble (e.g., methanol or ethanol) and then gradually add an anti-solvent in which it is insoluble to induce crystallization. The ratio of solvent to anti-solvent needs to be optimized.[3]
-
-
Absence of Nucleation Sites: Crystallization requires nucleation sites to begin.
-
Solution: Try "seeding" the solution by adding a tiny crystal of pure catharanthine. If you don't have a seed crystal, you can try scratching the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can act as nucleation sites.
-
Data Presentation
Table 1: Comparison of Different Catharanthine Extraction Methods and Yields
| Extraction Method | Key Parameters | Catharanthine Yield | Reference |
| Supercritical Fluid Extraction (SFE) | 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min | 100% recovery | [5] |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles | 0.2843 mg/g DW | [5] |
| Ultrasound-Assisted Extraction (UAE) | Comparable to NPCE | Higher than Maceration and Heat Reflux | [5] |
| Maceration Extraction (ME) | 80% ethanol, 12 h, room temperature | Lower than NPCE and UAE | [5] |
| Heat Reflux Extraction (HRE) | 80% ethanol, 3 h, 80°C | Lower than NPCE and UAE | [5] |
Table 2: Purity and Recovery Data for Catharanthine Purification
| Purification Method | Stationary Phase/Solvent | Recovery/Yield | Purity | Reference |
| Semi-preparative HPLC | µBondapak C18 | 60-70% | High (not specified) | [6] |
| Centrifugal Partition Chromatography (CPC) | pH-zone refining | Not specified | High (efficient isolation) | [7][8] |
| Analytical Method | Mobile Phase | Recovery | Purity Assessment | Reference |
| Isocratic HPLC | Acetonitrile-0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid (21:79, v/v), pH 3.5 | 98% | Peak purity by PDA detector | [9][10] |
Experimental Protocols
Protocol 1: Acidic Aqueous Extraction of Catharanthine from Catharanthus roseus Leaves
This protocol is adapted from a common method for extracting alkaloids.[1][11]
-
Preparation of Plant Material: Dry the leaves of Catharanthus roseus at a moderate temperature (e.g., 40-50°C) to a constant weight. Grind the dried leaves into a fine powder (e.g., 60-mesh).[1]
-
Acidic Extraction:
-
Macerate the powdered leaves in a dilute acidic solution (e.g., 0.1 M HCl or dilute sulfuric acid) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[1]
-
Stir the mixture for several hours or overnight at room temperature. The acidic conditions protonate the alkaloids, making them soluble in the aqueous phase.
-
-
Filtration: Filter the mixture through cheesecloth or filter paper to remove the solid plant material. Collect the acidic aqueous extract.
-
Defatting: Wash the acidic extract with a non-polar solvent like petroleum ether or hexane (B92381) to remove chlorophyll (B73375) and other lipophilic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous extract to alkaline (pH 9-10) using a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Solvent Extraction: Extract the alkaloids from the basified aqueous solution with an organic solvent such as dichloromethane (B109758) or chloroform. Repeat the extraction several times to ensure complete recovery.
-
Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: General Procedure for Recrystallization of Catharanthine
This protocol provides a general guideline for purifying catharanthine by recrystallization.[2]
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude catharanthine in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). Stir and gently heat the mixture to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue heating for a few minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can then be placed in a refrigerator or an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Semi-Preparative HPLC Purification of Catharanthine
This protocol is based on a published method for the semi-preparative isolation of catharanthine.[6]
-
HPLC System: A semi-preparative HPLC system equipped with a UV detector.
-
Column: A µBondapak C18 column (300 x 7.8-mm i.d., 10-µm).[6]
-
Mobile Phase: An isocratic system consisting of 0.5 M ammonium acetate (B1210297) (pH 7.3)–methanol–acetonitrile (45:11:44).[6]
-
Flow Rate: 2.0 mL/min.[6]
-
Detection: UV detection at a wavelength where catharanthine has strong absorbance (e.g., 280 nm).
-
Procedure:
-
Dissolve the crude alkaloid extract in the mobile phase.
-
Inject an appropriate volume (e.g., 1 mL) onto the column.
-
Collect fractions as the peaks elute from the column.
-
Analyze the fractions containing the catharanthine peak by analytical HPLC to confirm purity.
-
Pool the pure fractions and evaporate the solvent to obtain purified catharanthine.
-
Mandatory Visualization
Caption: A general workflow for the purification of catharanthine.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of Catharanthus alkaloids by solid-phase extraction and semipreparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
How to increase catharanthine solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catharanthine (B190766) solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of catharanthine?
For preparing a high-concentration stock solution, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is highly effective for both catharanthine free base and its salt forms.[1][2][3]
-
Catharanthine (free base): Has a high solubility in DMSO, reported to be ≥ 100 mg/mL.[3] It is also soluble in dimethylformamide (DMF) at approximately 30 mg/mL.[1]
-
Catharanthine Sulfate (B86663): The sulfate salt is also documented to be soluble in DMSO.
-
Catharanthine Tartrate: Shows good solubility in both DMSO and DMF at approximately 30 mg/mL.
-
Ethanol: Can also be used, with a reported solubility of ≥ 21.75 mg/mL, sometimes requiring gentle warming.
Data Summary: Catharanthine Solubility in Common Solvents
| Compound Form | Solvent | Solubility | Reference |
| Catharanthine (Free Base) | DMSO | ≥ 100 mg/mL | |
| Catharanthine (Free Base) | Dimethylformamide (DMF) | ~30 mg/mL | |
| Catharanthine (Free Base) | Water | < 0.1 - 0.12 mg/mL (Slightly Soluble) | |
| Catharanthine Tartrate | DMSO | 30 mg/mL | |
| Catharanthine Tartrate | DMF | 30 mg/mL | |
| Catharanthine Tartrate | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Catharanthine Sulfate | Ethanol | ≥ 21.75 mg/mL (with gentle warming) |
Q2: How do I prepare an aqueous working solution of catharanthine for my experiment?
Directly dissolving catharanthine in aqueous buffers is challenging due to its low water solubility. The standard and recommended method is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
Experimental Protocol: Preparation of an Aqueous Working Solution
This protocol details the preparation of a 100 µM working solution from a 10 mM stock solution in DMSO.
Part 1: Preparing a 10 mM Catharanthine Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of catharanthine powder. For catharanthine sulfate (MW: 434.51 g/mol ), 4.345 mg is needed to prepare 1 mL of a 10 mM stock solution.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex or sonicate the solution to ensure the compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.
-
Inspection: Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.
Part 2: Diluting the Stock Solution into an Aqueous Buffer
-
Equilibration: Allow both the DMSO stock solution and the aqueous experimental buffer (e.g., PBS) to reach room temperature to prevent precipitation due to temperature shock.
-
Dilution: To prepare a 100 µM working solution, perform a 1:100 dilution. Pipette the required volume of the aqueous buffer (e.g., 990 µL) into a sterile tube.
-
Critical Step: While gently vortexing or swirling the tube of buffer, slowly add the corresponding volume of the DMSO stock solution (e.g., 10 µL). This rapid dispersion is crucial to avoid precipitation.
-
Final Mix: Continue vortexing for a few more seconds to ensure the solution is homogeneous.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation.
Workflow for Preparing Catharanthine Solutions
Caption: Workflow for preparing catharanthine solutions.
Q3: I see a precipitate forming when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution is a common issue and can be addressed by examining several factors. This decision tree can help you troubleshoot the problem.
Troubleshooting Guide for Precipitation
Caption: Decision tree for troubleshooting precipitation.
Key Troubleshooting Steps:
-
Lower Concentration: The most common issue is exceeding the solubility limit in the aqueous buffer. Try preparing a more dilute working solution.
-
Avoid Temperature Shock: Ensure both the stock solution and the buffer are at the same temperature (usually room temperature) before mixing.
-
Check Buffer pH: The solubility of alkaloids like catharanthine can be highly pH-dependent. They are often more soluble and stable in acidic conditions. If your experiment permits, test a range of buffer pH values.
-
Reduce Salt Concentration: High salt concentrations in a buffer can decrease the solubility of organic compounds, a phenomenon known as "salting out". If possible, try a buffer with a lower salt content.
Q4: Can I store the aqueous working solutions of catharanthine?
It is strongly recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day. The stability of catharanthine in aqueous solutions can be limited. For long-term viability, always use freshly diluted solutions from a properly stored organic stock.
Q5: What considerations are necessary for cell culture experiments?
When using catharanthine in cell-based assays, it is critical to manage the concentration of the organic co-solvent to prevent toxicity to the cells.
-
Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.3%, with 0.1% being the preferred maximum concentration.
-
Media Interaction: Components within complex cell culture media can sometimes interact with the compound, leading to precipitation. It is advisable to perform a preliminary solubility test in your specific culture medium.
References
Technical Support Center: Catharanthine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catharanthine (B190766) coupling reactions, a critical step in the synthesis of vinblastine (B1199706) and its analogues.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
Problem 1: Low or No Reaction Yield
Possible Causes & Recommended Solutions
| Cause | Solution |
| Poor quality or degradation of starting materials (Catharanthine or Vindoline) | Confirm the purity of catharanthine and vindoline (B23647) using techniques like NMR or HPLC.Store alkaloids under inert gas (argon or nitrogen) at low temperatures and protected from light to prevent degradation. |
| Suboptimal reaction conditions | Temperature: For Polonovski-type reactions, maintain low temperatures (-40°C to -78°C) to improve diastereoselectivity and yield.[1][2][3]pH: For certain methods, pH is critical. A simplified method using in situ generated singlet oxygen showed a maximum vinblastine yield at pH 8.3.[1][4]Solvent: In Fe(III)-promoted couplings, use a co-solvent like trifluoroethanol (TFE) to improve the solubility of reactants. A mixture of aqueous HCl and TFE is effective for BAHA-promoted reactions.[1][2] |
| Inactive catalyst or oxidant | Verify the activity and loading of the catalyst or oxidant. For instance, in Fe(III)-promoted coupling, 5 equivalents of FeCl₃ are typically used.[1][5]For enzymatic reactions, ensure all necessary components, such as hydrogen peroxide for peroxidases, are present.[1] |
| Incorrect reaction setup | Review the detailed experimental protocol to ensure all steps are followed correctly.[1]Ensure all glassware is dry and the reaction is performed under an inert atmosphere if required by the specific protocol. |
Problem 2: Poor Diastereoselectivity in Polonovski-Type Reactions
Possible Causes & Recommended Solutions
| Cause | Solution |
| Reaction temperature is too high | Conduct the reaction at low temperatures, such as -40°C or -78°C, to favor the formation of the natural C16' stereoisomer.[1][2][3] Increasing the temperature to 0°C or 25°C can significantly reduce diastereoselectivity, sometimes leading to an inverted ratio of stereoisomers.[1][2][3] |
Problem 3: Formation of Side Products
Possible Causes & Recommended Solutions
| Cause | Solution |
| Oxidation of tertiary amines in substrates | In Fe(III)-promoted coupling, the use of aqueous acidic conditions helps to protect the tertiary amines of the substrates from oxidation by protonating them.[3] |
| Formation of 16'-epi-anhydrovinblastine | This is a common byproduct in the Polonovski-Potier reaction at higher temperatures.[5] Maintaining a low reaction temperature (-40°C) is crucial to minimize its formation.[5] |
| Formation of Leurosidine | Leurosidine, the C20' alcohol isomer of vinblastine, is a common byproduct in Fe(III)-promoted coupling reactions.[5] Reaction conditions can be optimized to influence the ratio of vinblastine to leurosidine.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling catharanthine and vindoline?
A1: The most prevalent methods include the Polonovski-type reaction, Fe(III)-promoted coupling, and enzymatic coupling.[1] The Polonovski reaction, while historically significant, can suffer from a lack of diastereoselectivity at higher temperatures.[1][2] The Fe(III)-promoted coupling provides excellent stereochemical control, exclusively yielding the natural C16' diastereomer at room temperature.[1][2] A newer method using a triarylaminium radical cation (BAHA) as an oxidant also provides excellent yield and complete diastereoselectivity.[1][3] Enzymatic methods, such as those using laccase, offer a greener alternative for synthesizing anhydrovinblastine (B1203243).[1]
Q2: How does temperature affect the diastereoselectivity of the Polonovski-type coupling reaction?
A2: Temperature plays a critical role. At lower temperatures, such as -40°C or -78°C, the reaction favors the formation of the natural C16' stereochemistry with a diastereomeric ratio of up to 5:1.[2][3] However, as the temperature increases to 0°C or 25°C, the diastereoselectivity is significantly reduced, often resulting in a 1:1 or even an inverted 1:3 ratio of the natural to the unnatural C16' stereoisomer.[1][2][3]
Q3: How can the yield of the Fe(III)-promoted coupling reaction be optimized?
A3: The yield can be significantly improved by using a co-solvent. While the reaction proceeds in an acidic aqueous solution, adding trifluoroethanol (TFE) helps to solubilize the reactants, leading to a conversion rate of up to 90% for the formation of anhydrovinblastine after reduction with NaBH₄.[1][2]
Q4: What is the role of the C16 substituent on catharanthine in the coupling reaction?
A4: The presence of an electron-withdrawing substituent at the C16 position of catharanthine is important for the success of the Fe(III)-promoted biomimetic coupling reaction with vindoline.[6][7] Studies have shown that replacing the C16' methyl ester in vinblastine with other groups can lead to a significant reduction in cytotoxic activity.[6][7]
Quantitative Data Summary
Table 1: Effect of Temperature on Diastereoselectivity in Polonovski-Type Reactions
| Temperature | Diastereomeric Ratio (Natural C16' : Unnatural C16') |
| -78°C | ≥ 5:1[2] |
| -40°C | 5:1[3] |
| 0°C | 1:1[2] or 1:3[3] |
| 25°C | 1:1[2] or 1:3[3] |
Table 2: Comparison of Anhydrovinblastine Yields for Different Coupling Methods
| Coupling Method | Oxidant/Catalyst | Yield | Diastereoselectivity | Reference |
| Fe(III)-Promoted | FeCl₃ | Up to 90% | Complete (natural C16') | [1][2][3] |
| BAHA-Promoted | BAHA | Up to 85% | Complete (natural C16') | [1][3] |
| Singlet Oxygen | H₂O₂/NaClO | ~20% (Vinblastine) | Not specified | [4] |
Experimental Protocols
1. Fe(III)-Promoted Coupling for Anhydrovinblastine
This protocol is adapted from the work of Boger and co-workers.[1]
-
Materials: Catharanthine, vindoline, iron(III) chloride (FeCl₃), 2,2,2-trifluoroethanol (B45653) (TFE), 0.1 N hydrochloric acid (HCl), sodium borohydride (B1222165) (NaBH₄).
-
Procedure:
-
Prepare a solution of catharanthine and vindoline in a mixture of 0.1 N HCl and TFE.
-
To this solution, add 5 equivalents of FeCl₃ at 23°C.[5]
-
Allow the reaction to proceed while monitoring the formation of the iminium ion intermediate.
-
Upon completion of the coupling, reduce the intermediate by adding NaBH₄.
-
The resulting anhydrovinblastine can be isolated and purified using standard chromatographic techniques.
-
Visual Diagrams
Caption: Workflow for Fe(III)-Promoted Catharanthine-Vindoline Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Catharanthine C16 substituent effects on the biomimetic coupling with vindoline: preparation and evaluation of a key series of vinblastine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catharanthine C16 substituent effects on the biomimetic coupling with vindoline: preparation and evaluation of a key series of vinblastine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catharanthine Quantification by HPLC
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of catharanthine (B190766) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Peak Resolution or Co-elution
Question: I am observing poor separation between catharanthine and other related alkaloids. How can I improve the resolution?
Answer: Poor peak resolution is a common challenge due to the structural similarities of Catharanthus alkaloids. The primary factors to address are the mobile phase composition, stationary phase, and flow rate.
Troubleshooting Steps:
-
Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation. Adjusting the organic modifier concentration, buffer type, and pH can significantly impact selectivity.
-
pH Adjustment: The pH of the mobile phase affects the ionization of the alkaloids, influencing their retention on a reversed-phase column. A pH range of 3.5 to 4.7 has been shown to provide good separation.[1] For instance, adjusting the pH from 3.9 to 4.7 can aid in separating non-polar alkaloids.[1]
-
Additives: The addition of ion-pairing agents like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) can help mask residual silanol (B1196071) groups on the stationary phase, which can reduce peak tailing and improve peak shape.[1]
-
-
Stationary Phase Selection: A C18 column is the most commonly used stationary phase for separating these alkaloids.[1] However, the specific properties of the C18 column (e.g., end-capping, particle size) can influence the separation. If resolution issues persist, consider trying a different brand or type of C18 column.
-
Flow Rate: Optimizing the flow rate can also enhance resolution. A lower flow rate generally provides better separation but increases the analysis time. A typical flow rate for this separation is around 1.0 to 1.2 mL/min.[1]
Peak Tailing
Question: My chromatogram for catharanthine shows significant peak tailing. What is the likely cause and how can I fix it?
Answer: Peak tailing for basic compounds like catharanthine is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups on the silica-based stationary phase.[1]
-
Use of Additives: Incorporating additives like triethylamine (TEA) in the mobile phase can help to mask these silanol groups, leading to improved peak symmetry.[2]
-
End-capped Columns: Employing a well-end-capped column can significantly reduce peak tailing by minimizing the number of accessible silanol groups.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Extra-column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume, which can contribute to peak broadening and tailing.
Irreproducible Retention Times
Question: I am experiencing fluctuations in the retention times for catharanthine between injections. What are the probable causes?
Answer: Inconsistent retention times are often due to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using a new mobile phase or after the system has been idle.
-
Mobile Phase Preparation:
-
Degassing: Inadequate degassing of the mobile phase can lead to the formation of bubbles in the pump, causing pressure fluctuations and shifting retention times. Always degas your mobile phase before use.[1]
-
Composition: Ensure accurate and consistent preparation of the mobile phase for every run.
-
-
Temperature Fluctuations: Variations in column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.
-
Pump Performance: Check for leaks in the pump and ensure the seals are in good condition. A malfunctioning pump can lead to an inconsistent flow rate.
Ghost Peaks
Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What could be the source?
Answer: Ghost peaks are extraneous signals that do not originate from the sample. They can arise from various sources of contamination.
Troubleshooting Steps:
-
Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase are a common source of ghost peaks.[3][4] Using fresh, high-purity HPLC-grade solvents is crucial.[3]
-
System Contamination: Carryover from previous injections, contaminated autosampler wash solutions, or degradation of pump seals can introduce contaminants into the system.[4]
-
Sample Preparation: Contamination can be introduced during sample preparation from glassware, vials, or caps.[4]
-
Troubleshooting Workflow:
-
Run a blank gradient without any injection to see if the ghost peaks are inherent to the system or mobile phase.[5]
-
Inject the mobile phase solvent as a sample to check for contamination in the solvent itself.[5]
-
Systematically clean and replace components (e.g., solvent inlet filters) to isolate and eliminate the source of contamination.[6]
-
Data Presentation
Table 1: Example HPLC Methods for Catharanthine and Related Alkaloids
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)[2] | RP-18e Chromolith Performance (100 mm x 4.6 mm)[7] | Waters (5)C18-MS-II (250 mm x 4.6 mm)[8] |
| Mobile Phase | Isocratic: Methanol:Acetonitrile:25mM Ammonium (B1175870) Acetate (B1210297) with 0.1% Triethylamine (15:45:40 v/v)[2] | Isocratic: Acetonitrile:0.1M Phosphate buffer with 0.5% glacial acetic acid (21:79 v/v), pH 3.5[7] | Gradient: Methanol-1% (v/v) diethylamine (B46881) solution (pH 7.3 with phosphate)[8] |
| Flow Rate | 1.0 mL/min[2] | 1.2 mL/min[7] | Not Specified |
| Detection | UV at 297 nm[2] | UV at 254 nm[7] | UV at 220 nm[8] |
| Column Temp. | 35°C[2] | Not Specified | 25°C[8] |
Table 2: Reported Retention Times (in minutes) for Key Alkaloids
| Alkaloid | Method 1[2] |
| Vindoline | 10.28 |
| Vincristine | 12.46 |
| Catharanthine | 13.96 |
| Vinblastine | 19.59 |
Experimental Protocols
Protocol 1: Sample Preparation (Simplified Alkaloid Extraction)
This protocol is a simplified method for extracting alkaloids from Catharanthus roseus leaves.
Materials:
-
Dried and powdered leaf material of C. roseus
-
90% Ethanol[7]
-
3% Hydrochloric acid (HCl)[7]
-
Hexane[7]
-
Ammonia (B1221849) solution[7]
-
Chloroform[7]
-
Methanol (HPLC grade)[7]
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh 5 g of powdered leaf material.
-
Extract the powder with 90% ethanol (B145695) (3 x 30 mL), allowing it to stand for 12 hours each time at room temperature.[7]
-
Filter the ethanol extract and concentrate it in a rotary evaporator to approximately 10 mL.[7]
-
Dilute the concentrated extract with 10 mL of water.[7]
-
Acidify the solution with 10 mL of 3% HCl and wash with hexane (B92381) (3 x 30 mL) to remove non-polar components.[7]
-
Basify the aqueous portion to pH 8.5 with ammonia and extract with chloroform (B151607) (3 x 30 mL).[7]
-
Dry the chloroform extract over sodium sulfate (B86663) and concentrate it under vacuum.[7]
-
Redissolve the residue in a known volume of methanol.[7] The resulting solution contains the alkaloids and is ready for HPLC analysis after filtration through a 0.2 µm membrane filter.[9]
Protocol 2: HPLC Analysis
This protocol outlines typical HPLC conditions for the simultaneous determination of catharanthine and other related alkaloids.
Instrumentation:
-
HPLC system with a UV detector
-
Zorbax Eclipse plus C18 column (250 mm x 4.6 mm, 5 µm) or equivalent[2]
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Methanol, Acetonitrile, and 25 mM ammonium acetate with 0.1% triethylamine in a ratio of 15:45:40 (v/v/v).[2]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[2]
-
Column Temperature: Maintain the column temperature at 35°C.[2]
-
Detection Wavelength: Monitor the eluent at 297 nm.[2]
-
Injection Volume: Inject 10 µL of the sample.[2]
-
Run Time: Allow the chromatogram to run for a sufficient time to elute all compounds of interest (e.g., over 20 minutes).
Visualizations
Caption: General experimental workflow from extraction to HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. phcog.com [phcog.com]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 6. hplc.eu [hplc.eu]
- 7. academic.oup.com [academic.oup.com]
- 8. [Simultaneous determination of vindoline, catharanthine and anhydrovinblastine in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Elicitors for Catharanthine Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on the optimization of elicitors for catharanthine (B190766) biosynthesis in Catharanthus roseus.
Frequently Asked Questions (FAQs)
Q1: What are elicitors and how do they enhance catharanthine production?
A1: Elicitors are chemical or biological molecules that can trigger defense responses in plants, leading to the enhanced biosynthesis of secondary metabolites like catharanthine.[1] They can be categorized as biotic (derived from living organisms) or abiotic (physical or chemical factors).[2] By stimulating the plant's defense mechanisms, elicitors up-regulate the expression of genes involved in the terpenoid indole (B1671886) alkaloid (TIA) biosynthetic pathway, which leads to the accumulation of catharanthine.[3]
Q2: Which elicitors are most effective for increasing catharanthine yield?
A2: Several elicitors have been shown to be effective, with the choice often depending on the specific experimental setup (e.g., cell suspension, hairy root culture, or whole plant). Commonly effective elicitors include:
-
Methyl jasmonate (MeJA) and Jasmonic acid (JA) : These are signaling molecules that play a crucial role in plant defense and have been widely reported to enhance the production of various indole alkaloids, including catharanthine.[1][4]
-
Chitooligosaccharides : These biotic elicitors have demonstrated a significant increase in catharanthine content. For instance, foliar application of 0.1 μg/mL 3 kDa chitooligosaccharides has been shown to increase catharanthine content by over 140%.[1][3]
-
Fungal Elicitors : Preparations from fungal cell walls, such as those from Aspergillus niger and Penicillium citrinum, can induce catharanthine biosynthesis.[5][6] A combination of tetramethylammonium (B1211777) bromide and Aspergillus niger mycelial homogenate improved catharanthine accumulation to 17 mg/l.[7]
-
Abiotic Elicitors : Factors like UV-B irradiation and light conditions can also act as elicitors. For example, a 5-minute UV-B irradiation treatment has been shown to increase catharanthine levels three-fold in stationary phase cultures.[8] Red light, in particular, has been found to enhance catharanthine production.[9][10]
Q3: What is the general mechanism by which elicitors stimulate catharanthine biosynthesis?
A3: The process begins with the perception of the elicitor by plant cell receptors. This recognition triggers a signal transduction cascade. Key signaling molecules involved include nitric oxide (NO), jasmonic acid (JA), and salicylic (B10762653) acid (SA).[5][11][12] For example, fungal elicitors can induce a rapid burst of NO, which is essential for triggering catharanthine synthesis.[5] This signaling cascade ultimately leads to the activation of transcription factors, such as ORCA2 and ORCA3, which in turn up-regulate the expression of genes encoding key enzymes in the catharanthine biosynthetic pathway, like tryptophan decarboxylase (TDC) and strictosidine (B192452) synthase (STR).[12][13]
Troubleshooting Guide
Problem 1: Low or no increase in catharanthine yield after elicitor treatment.
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Elicitor Concentration | The concentration of the elicitor is critical. Too low a concentration may not induce a response, while too high a concentration can be toxic to the cells and inhibit biosynthesis. Perform a dose-response experiment to determine the optimal concentration for your specific culture system. For example, with chitooligosaccharides, 0.1 μg/mL was found to be more effective than 0.01 μg/mL, 1 μg/mL, or 10 μg/mL. |
| Incorrect Timing of Elicitation | The growth phase of the culture at the time of elicitation is important. Late exponential or early stationary phase cultures are often more responsive to elicitors.[4] Monitor the growth curve of your culture and apply the elicitor at the optimal time. |
| Inappropriate Elicitor for the Culture System | The effectiveness of an elicitor can vary between different in vitro culture systems (e.g., cell suspension vs. hairy roots). For instance, methyl jasmonate induced catharanthine accumulation in hairy roots but not in cell suspensions.[14] Test a panel of different elicitors to find the most suitable one for your system. |
| Insufficient Incubation Time | The response to an elicitor is not always immediate and can be transient.[4] Harvest cells at different time points after elicitation (e.g., 24, 48, 72 hours) to determine the peak of catharanthine accumulation. |
| Poor Culture Health | Unhealthy or stressed cultures may not respond well to elicitation. Ensure that your cultures are healthy and growing optimally before applying any elicitor. |
Problem 2: Decrease in catharanthine yield after an initial increase.
| Possible Cause | Troubleshooting & Optimization |
| Catabolism of Catharanthine | Some studies have observed a decrease in alkaloid levels after an initial peak, possibly due to catabolism.[4] This is a transient response. Consider harvesting at an earlier time point to capture the maximum yield. |
| Cellular Toxicity | High concentrations of certain elicitors can lead to cell death and subsequent degradation of secondary metabolites. Reduce the elicitor concentration or the exposure time. |
Quantitative Data on Elicitor Effects
Table 1: Effect of Different Elicitors on Catharanthine Production
| Elicitor | Culture System | Concentration/Dose | Incubation Time | Fold/Percent Increase in Catharanthine | Reference |
| Chitooligosaccharides (3 kDa) | Whole Plant (Foliar Spray) | 0.1 µg/mL | - | 141.54% | |
| UV-B Irradiation | Cell Suspension | 5 minutes | 4 days | 3-fold | |
| Red LED Light + Plasma Activated Water | Whole Plant | - | - | 94.2% (compared to Red light alone) | [9] |
| Malate + Sodium Alginate | Cell Suspension | - | 10 days | Yield of 26 mg/L | [7] |
| Fusarium oxysporum extract | Embryogenic Tissues | 0.15% | - | 15.50% | [2][15] |
| Methyl Jasmonate + Light | Cell Suspension | - | - | No significant improvement | [16] |
Experimental Protocols
Protocol 1: Elicitation of Catharanthine in C. roseus Cell Suspension Culture with a Fungal Elicitor
-
Culture Initiation and Maintenance : Establish a C. roseus cell suspension culture in a suitable medium (e.g., MS medium supplemented with appropriate growth regulators). Subculture the cells every 10-14 days.
-
Elicitor Preparation : Prepare a fungal elicitor from Penicillium citrinum cell walls as described in the literature.[5] This typically involves autoclaving and homogenizing the fungal mycelia.
-
Elicitation : Add the fungal elicitor to the cell suspension culture during the late exponential growth phase. The final concentration of the elicitor should be optimized for your specific cell line.
-
Incubation : Incubate the elicited cultures under standard growth conditions for a defined period (e.g., 24, 48, 72 hours).
-
Harvesting : Harvest the cells by filtration.
-
Extraction : Freeze-dry the harvested cells and extract the alkaloids using a suitable solvent like dichloromethane.[8]
-
Quantification : Analyze the catharanthine content in the extract using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Foliar Application of Chitooligosaccharides on C. roseus Plants
-
Plant Material : Grow C. roseus plants under controlled greenhouse conditions.
-
Elicitor Solution Preparation : Prepare a 0.1 µg/mL solution of 3 kDa chitooligosaccharides in distilled water.[1][3]
-
Application : Evenly spray the leaves of the C. roseus plants with the chitooligosaccharide solution until the leaf surfaces are thoroughly wet. Use a control group of plants sprayed with distilled water.[1]
-
Growth and Harvesting : Continue to grow the plants under their normal conditions. Harvest the leaves at a predetermined time point after elicitation.[1]
-
Extraction and Analysis : Dry the harvested leaves and proceed with an optimized extraction protocol to extract and quantify the catharanthine content using HPLC.[1]
Visualizations
Caption: Fungal elicitor signaling pathway for catharanthine biosynthesis.
Caption: General experimental workflow for elicitation of catharanthine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of elicitor dosage and exposure time on biosynthesis of indole alkaloids by Catharanthus roseus hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elicitor-induced nitric oxide burst is essential for triggering catharanthine synthesis in Catharanthus roseus suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Enhancement of vindoline and catharanthine production in Catharanthus roseus by LED light and plasma activated water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. researchgate.net [researchgate.net]
- 14. A differential response to chemical elicitors in Catharanthus roseus in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungal Elicitation Enhances Vincristine and Vinblastine Yield in the Embryogenic Tissues of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of vindoline production in suspension culture of the Catharanthus roseus cell line C20hi by light and methyl jasmonate elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Cytotoxic Effects of Catharanthine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of catharanthine (B190766) against other established chemotherapeutic agents. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to facilitate further research and development of catharanthine as a potential anti-cancer therapeutic.
Catharanthine, a monoterpenoid indole (B1671886) alkaloid found in Catharanthus roseus, is a key precursor in the synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. While its role as a building block is well-established, emerging research has highlighted the intrinsic cytotoxic properties of catharanthine itself. This guide summarizes the current understanding of catharanthine's anti-cancer activity, provides comparative data with other microtubule-targeting agents, and details the experimental protocols necessary to validate these findings.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values of catharanthine and its derivatives in comparison to commonly used chemotherapeutic drugs across various cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions such as incubation time and assay methodology.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Catharanthine | HCT-116 (Colon Carcinoma) | ~590 | [1] |
| JURKAT E.6 (T-cell leukemia) | ~0.63 | [1] | |
| THP-1 (Acute monocytic leukemia) | ~0.62 | [1] | |
| HepG2 (Liver Carcinoma) | 135 (24h), 130 (48h) | [2] | |
| Vinblastine | Jurkat | - | [3] |
| Vincristine | Jurkat E6.1 | <1.0 | [4] |
| Paclitaxel | A549 (Lung Carcinoma) | - | |
| MCF-7 (Breast Cancer) | - | ||
| PANC-1 (Pancreatic Cancer) | 0.008 | [5] |
Note: Some IC50 values were reported in different units and have been converted to µM for comparison where possible. Dashes indicate that specific comparative data under the same experimental conditions were not available in the searched literature.
Mechanisms of Catharanthine-Induced Cytotoxicity
Catharanthine exerts its cytotoxic effects through multiple mechanisms, primarily by disrupting microtubule dynamics, which leads to cell cycle arrest and the induction of programmed cell death (apoptosis). Furthermore, catharanthine has been shown to induce autophagy, a cellular self-degradation process, through the inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis
Catharanthine induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the dysregulation of the Bcl-2 family of proteins, leading to a loss of mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.
-
Initiator Caspase: Caspase-9 is activated following the release of cytochrome c from the mitochondria.[6][7]
-
Executioner Caspases: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of key cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[1][6]
Cell Cycle Arrest
By interfering with microtubule formation, catharanthine can arrest the cell cycle at the G2/M phase, preventing cells from entering mitosis and ultimately leading to apoptosis.[2] Studies have shown a significant increase in the percentage of cells in the G2/M phase following treatment with catharanthine.[8][9]
Autophagy Induction via PI3K/Akt/mTOR Inhibition
Catharanthine has been reported to activate autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[2] The mTOR kinase is a central regulator of cell growth and proliferation, and its inhibition can lead to the induction of autophagy.[10][11] Catharanthine treatment has been shown to decrease the expression of Akt and upregulate the expression of key autophagy-related genes such as Beclin-1, LC3, and ULK1.[2]
Experimental Protocols
To facilitate the validation and further investigation of catharanthine's cytotoxic effects, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Catharanthine (and other compounds for comparison)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of catharanthine and control compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Catharanthine
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of catharanthine for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
Catharanthine
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular pathways involved in catharanthine-induced cytotoxicity, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating the cytotoxic effects of catharanthine.
Caption: Catharanthine-induced intrinsic apoptosis pathway.
Caption: Catharanthine-induced autophagy via mTOR inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. books.lucp.net [books.lucp.net]
- 5. agilent.com [agilent.com]
- 6. Cepharanthine activates caspases and induces apoptosis in Jurkat and K562 human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine and cepharanthine induce apoptosis through caspase cascade regulation, cell cycle arrest, MAPK activation and PI3K/Akt/mTOR signal modification in glucocorticoid resistant human leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Catharanthine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid from Catharanthus roseus, serves as a crucial precursor for the synthesis of potent anticancer agents like vinblastine (B1199706) and vincristine. Beyond its role in the biosynthesis of dimeric Vinca (B1221190) alkaloids, catharanthine itself and its analogs exhibit a spectrum of bioactive properties, including anticancer, anti-diabetic, and neuroprotective effects. This guide provides a comparative overview of the bioactivity of catharanthine and related compounds, supported by experimental data to aid researchers and professionals in drug discovery and development.
Anticancer Activity
The anticancer potential of catharanthine is primarily associated with its role as a building block for vinca alkaloids, which are well-established mitotic inhibitors. However, catharanthine monomer and its derivatives also possess intrinsic cytotoxic properties. The primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[1]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the available data on the cytotoxic activity of catharanthine against various cancer cell lines. It is important to note that direct comparisons between different studies should be approached with caution due to variations in experimental methodologies and conditions.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Catharanthine | HCT-116 (Colon Carcinoma) | MTT Assay | ~590 | [1] |
| Catharanthine | JURKAT E.6 (T-cell leukemia) | Not Specified | ~0.63 | [1] |
| Catharanthine | THP-1 (Acute monocytic leukemia) | Not Specified | ~0.62 | [1] |
Note: The majority of research has centered on the synthesis of catharanthine analogs, such as fluorinated derivatives, as precursors for dimeric Vinca alkaloids, with limited public data on their individual cytotoxic activities.[2]
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Catharanthine or its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (catharanthine or its analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway and Workflow
Anti-Diabetic Activity
Several alkaloids from Catharanthus roseus have demonstrated potential anti-diabetic properties. The mechanisms are thought to involve the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and the enhancement of glucose uptake in peripheral tissues.[3]
Quantitative Data: α-Glucosidase Inhibition and Glucose Uptake
| Compound | Assay | Result | Reference |
| Catharanthine | α-Glucosidase Inhibition | IC50: 112.74 µg/mL | [3] |
| Vindoline (B23647) | α-Glucosidase Inhibition | IC50: 89.12 µg/mL | [3] |
| Vindolicine | Glucose Uptake in β-TC6 and C2C12 cells | Highest activity among tested alkaloids | [4][5] |
| Vindoline, Vindolidine, Vindolinine | Glucose Uptake in β-TC6 and C2C12 cells | Induced relatively high glucose uptake | [4][5] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (catharanthine or its analogs)
-
Sodium carbonate (Na2CO3) solution
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution in phosphate buffer.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway
Neuroprotective Activity
Catharanthine and other alkaloids from C. roseus have been investigated for their neuroprotective potential. One of the key mechanisms identified is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Assay | IC50 (µM) | Reference |
| Catharanthine | Inhibition of nicotinic receptor-mediated diaphragm contractions | 59.6 | [6][7] |
| Ajmalicine | Inhibition of nicotinic receptor-mediated diaphragm contractions | 72.3 | [6][7] |
| Serpentine | Acetylcholinesterase Inhibition | 0.775 | [6][7] |
Experimental Protocols
Ellman's Method for Acetylcholinesterase Inhibition
This is a widely used spectrophotometric method to measure AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as a substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (catharanthine or its analogs)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the AChE solution.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.
Signaling Pathway
Conclusion
Catharanthine and its related alkaloids present a promising scaffold for the development of novel therapeutics with diverse bioactivities. While the primary focus of research has been on their utility as precursors for complex anticancer agents, the intrinsic anticancer, anti-diabetic, and neuroprotective properties of catharanthine monomers and their simpler analogs warrant further investigation. The data and protocols presented in this guide aim to provide a foundation for researchers to build upon, encouraging further exploration into the structure-activity relationships and therapeutic potential of this important class of natural products. Future studies focusing on the systematic synthesis and comparative biological evaluation of a broader range of catharanthine analogs are crucial to fully unlock their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of fluorinated catharanthine analogues and investigation of their biomimetic coupling with vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Antidiabetic and antioxidant properties of alkaloids from Catharanthus roseus (L.) G. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological effects of Catharanthus roseus root alkaloids in acetylcholinesterase inhibition and cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Coupling: A Comparative Guide to Catharanthine and Vindoline in Vinblastine Synthesis
For researchers, scientists, and drug development professionals, understanding the intricate dance between catharanthine (B190766) and vindoline (B23647) is paramount to advancing the synthesis of the potent anti-cancer agent, vinblastine (B1199706). This guide provides a detailed comparison of the key methodologies for coupling these two monomeric indole (B1671886) alkaloids, supported by experimental data and protocols.
Vinblastine, a critical component in various chemotherapy regimens, is a complex bisindole alkaloid naturally found in the Madagascar periwinkle (Catharanthus roseus). However, its exceedingly low natural abundance necessitates efficient synthetic and semi-synthetic production methods. The cornerstone of vinblastine synthesis lies in the precise coupling of two precursor molecules: catharanthine and vindoline. This process can be achieved through both chemical and enzymatic approaches, each with distinct advantages and challenges.
Performance Comparison: Chemical vs. Enzymatic Synthesis
The coupling of catharanthine and vindoline to form the vinblastine scaffold primarily proceeds through an intermediate, anhydrovinblastine (B1203243). Subsequent stereoselective oxidation yields vinblastine and its isomers. The efficiency of this crucial coupling step is a major determinant of the overall yield. Below is a summary of quantitative data from prominent synthetic strategies.
| Synthesis Method | Key Reagents/Enzyme | Product Distribution | Overall Yield of Coupled Products | Reference |
| Chemical Synthesis | ||||
| Fe(III)-Promoted Biomimetic Coupling | FeCl₃, NaBH₄, air | Vinblastine (40-43%), Leurosidine (20-23%), Anhydrovinblastine (10%) | >80% | [1][2] |
| Modified Fe(III) Coupling | FeCl₃, CF₃CH₂OH, NaBH₄ | Anhydrovinblastine (90% conversion) | High conversion to intermediate | [3] |
| Triarylaminium Radical Cation | BAHA | Anhydrovinblastine (85%) | 85% | [4] |
| Singlet Oxygen Mediated Coupling | H₂O₂, NaClO, NaBH₄ | Vinblastine (up to 20%) | 20% | [5] |
| Enzymatic Synthesis | ||||
| Peroxidase-Mediated Coupling | Peroxidase (e.g., CrPrx1), H₂O₂ | Anhydrovinblastine | Variable, often lower than chemical |
The Synthetic Pathways: A Visual Representation
The synthesis of vinblastine from catharanthine and vindoline can be visualized as a multi-step process. The initial coupling forms an iminium intermediate which is then reduced to anhydrovinblastine. A subsequent oxidation step introduces the hydroxyl group at the C20' position to yield vinblastine.
Caption: Biosynthetic pathway of vinblastine from catharanthine and vindoline.
Experimental Protocols
Fe(III)-Promoted Biomimetic Coupling and Oxidation
This one-pot procedure provides a direct route to vinblastine from its precursors.
Methodology:
-
A solution of catharanthine and vindoline is treated with iron(III) chloride (FeCl₃) in a suitable solvent system, such as a mixture of aqueous hydrochloric acid and trifluoroethanol (CF₃CH₂OH), to facilitate the coupling reaction. This step generates an iminium ion intermediate.
-
The reaction mixture containing the iminium ion is then added to a second solution containing an iron(III) salt (e.g., ferric oxalate) at 0°C and saturated with air.
-
Sodium borohydride (B1222165) (NaBH₄) is subsequently added to the mixture. This initiates both the reduction of the iminium ion to anhydrovinblastine and the selective oxidation of the C15'-C20' double bond to introduce the C20' hydroxyl group.
-
The final products, vinblastine and its C20' isomer leurosidine, are then isolated and purified.
Enzymatic Dimerization using Peroxidase
This method mimics the natural biosynthetic pathway in C. roseus.
Methodology:
-
Catharanthine and vindoline are dissolved in a buffered aqueous solution.
-
A peroxidase enzyme, such as horseradish peroxidase or a specific peroxidase isolated from C. roseus (CrPrx1), is added to the solution.
-
Hydrogen peroxide (H₂O₂) is introduced to initiate the enzymatic reaction. The peroxidase catalyzes the oxidation of catharanthine, which then couples with vindoline.
-
The reaction proceeds to form an iminium intermediate, which is subsequently reduced to α-3',4'-anhydrovinblastine.
-
Further enzymatic or chemical steps are required to convert anhydrovinblastine to vinblastine.
Logical Workflow for Synthesis Strategy Selection
The choice between a chemical or enzymatic approach for vinblastine synthesis depends on several factors including desired yield, scalability, and the availability of reagents and enzymes.
Caption: Decision workflow for selecting a vinblastine synthesis strategy.
References
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Catharanthine Extraction Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient extraction of catharanthine (B190766) from Catharanthus roseus is a critical first step in the synthesis of vital anticancer drugs like vinblastine (B1199706) and vincristine. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for laboratory and industrial applications.
This analysis delves into a range of extraction techniques, from traditional solvent-based methods to modern, technologically advanced approaches. The performance of each method is evaluated based on key parameters such as yield, efficiency, and the complexity of the procedure.
Data Presentation: A Quantitative Comparison of Extraction Methods
The following table summarizes the quantitative data and key parameters for various catharanthine extraction methods. This allows for a direct comparison of their efficiencies and operational conditions.
| Extraction Method | Key Parameters | Catharanthine Yield/Recovery | Source |
| Supercritical Fluid Extraction (SFE) | 250 bar, 80°C, 6.6 vol% methanol (B129727) as modifier, 40 min | 100% recovery | [1] |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% ethanol (B145695), -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles | 0.2843 mg/g Dry Weight (DW) | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | 80% ethanol | Comparable to NPCE; Higher than Maceration and Heat Reflux | [1][2] |
| Microwave-Assisted Extraction (MAE) | Ethanol with a few drops of conc. HCl | More efficient than Soxhlet extraction | |
| Maceration Extraction (ME) | 80% ethanol, 12 h, room temperature | Lower than NPCE and UAE | |
| Heat Reflux Extraction (HRE) | 80% ethanol, 3 h, 80°C | Lower than NPCE and UAE |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to ensure reproducibility and to aid in experimental design.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes carbon dioxide in its supercritical state, often with a modifier, to selectively extract compounds.
Materials and Equipment:
-
Dried and powdered leaves of Catharanthus roseus
-
Supercritical Fluid Extraction system
-
CO2 supply
-
Methanol (modifier)
-
Collection vessel
Procedure:
-
The powdered plant material is packed into an extraction vessel.
-
Carbon dioxide is pressurized and heated to its supercritical state (e.g., 250 bar and 80°C).
-
A modifier, such as methanol (e.g., 6.6 vol%), is added to the supercritical CO2 to enhance the solubility of catharanthine.
-
The supercritical fluid with the modifier is passed through the extraction vessel for a specified duration (e.g., 40 minutes).
-
The pressure is then reduced, causing the CO2 to return to its gaseous state, and the extracted catharanthine precipitates and is collected.
-
The extract is subsequently analyzed by High-Performance Liquid Chromatography (HPLC) to determine the yield and purity of catharanthine.
Negative-Pressure Cavitation Extraction (NPCE)
This method employs negative pressure to induce cavitation, which enhances the disruption of plant cell walls and improves extraction efficiency.
Materials and Equipment:
-
Dried leaves of Catharanthus roseus, powdered to 60-mesh
-
80% Ethanol
-
Negative-pressure cavitation extractor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The powdered plant material is mixed with 80% ethanol at a solid-to-liquid ratio of 1:20.
-
A negative pressure of -0.075 MPa is applied for 30 minutes.
-
This process is repeated for a total of three cycles to maximize the yield.
-
The combined extracts are filtered to remove solid plant material.
-
The filtrate is then concentrated using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
Ultrasound waves are used to create acoustic cavitation, which disrupts cell walls and accelerates the extraction process.
Materials and Equipment:
-
Dried and powdered leaves of Catharanthus roseus
-
Solvent (e.g., 80% ethanol or 0.1 M hydrochloric acid)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The powdered plant material is suspended in the chosen solvent.
-
The mixture is placed in an ultrasonic bath or subjected to sonication with a probe for a specific duration (e.g., 30 minutes).
-
Following ultrasonication, the mixture is centrifuged to separate the solid material.
-
The supernatant is collected, and the pellet is re-extracted with fresh solvent for a set number of cycles.
-
The combined supernatants are filtered and concentrated under reduced pressure.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to the rupture of cell walls and enhanced extraction.
Materials and Equipment:
-
Dried and powdered leaves of Catharanthus roseus
-
Solvent (e.g., ethanol with a few drops of concentrated HCl)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The powdered plant material is mixed with the extraction solvent in a microwave-safe vessel.
-
The vessel is placed in the microwave extractor and subjected to microwave irradiation for a short period (e.g., 30-60 seconds).
-
After extraction, the mixture is allowed to cool.
-
The extract is filtered to remove the plant debris.
-
The solvent is evaporated from the filtrate to yield the crude extract.
Maceration Extraction
Maceration is a traditional method involving the soaking of plant material in a solvent over a period to soften and extract the desired compounds.
Materials and Equipment:
-
Dried and powdered leaves of Catharanthus roseus
-
Solvent (e.g., 80% ethanol)
-
Airtight container
-
Shaker or stirrer (optional)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The powdered plant material is placed in an airtight container with the solvent.
-
The mixture is allowed to stand at room temperature for an extended period (e.g., 12 hours), with occasional agitation.
-
The mixture is then filtered.
-
The solid residue may be re-extracted with fresh solvent to improve yield.
-
The combined filtrates are concentrated to obtain the crude extract.
Heat Reflux Extraction (HRE)
This conventional technique involves boiling the solvent with the plant material to extract compounds, with a condenser to prevent solvent loss.
Materials and Equipment:
-
Dried and powdered leaves of Catharanthus roseus
-
Solvent (e.g., 80% ethanol)
-
Round-bottom flask
-
Heating mantle
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The powdered plant material and solvent are placed in a round-bottom flask.
-
The flask is heated to the boiling point of the solvent using a heating mantle.
-
A reflux condenser is attached to the flask to condense the solvent vapors and return them to the flask.
-
The extraction is carried out for a specified duration (e.g., 3 hours).
-
After cooling, the mixture is filtered.
-
The filtrate is concentrated using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the extraction and analysis of catharanthine.
This comparative guide highlights that while traditional methods like maceration and heat reflux are simpler, modern techniques such as SFE and NPCE offer significantly higher efficiency and yields. The choice of extraction method will ultimately depend on the specific requirements of the research, including desired yield and purity, available equipment, and scalability.
References
Validation of Catharanthine as a Target for Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has garnered significant interest in oncological research. While it is widely recognized as a crucial precursor for the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine (B1662923), emerging evidence suggests that catharanthine itself possesses intrinsic therapeutic properties. This guide provides a comprehensive validation of catharanthine as a potential drug development target, offering a comparative analysis of its performance against established chemotherapeutic agents and detailing the experimental data supporting its mechanism of action.
Mechanism of Action
Catharanthine exerts its anticancer effects through a multi-faceted approach, primarily by disrupting microtubule dynamics and modulating key signaling pathways involved in cell survival and proliferation.
1. Disruption of Microtubule Polymerization: Similar to other vinca (B1221190) alkaloids, catharanthine interferes with the formation of the mitotic spindle by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).
2. Modulation of the mTOR Signaling Pathway: Studies have shown that catharanthine can inhibit the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and survival. By inhibiting mTOR, catharanthine can induce autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells.[1][2]
3. Downregulation of the Akt Signaling Pathway: Catharanthine has been observed to decrease the expression of Akt, a key protein kinase that promotes cell survival and inhibits apoptosis.[1][2] The inhibition of the Akt signaling pathway further contributes to the pro-apoptotic effects of catharanthine.
Comparative Cytotoxic Performance
The following tables summarize the available quantitative data on the cytotoxic activity of catharanthine and its comparators against various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions can influence IC50 values.
Table 1: Cytotoxicity of Catharanthine on Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 |
| Catharanthine | HCT-116 (Colon Carcinoma) | ~590 µM (equivalent to 200 µg/mL)[3] |
| Catharanthine | JURKAT E.6 (T-cell leukemia) | ~0.63 µM (equivalent to 211 ng/mL)[3] |
| Catharanthine | THP-1 (Acute monocytic leukemia) | ~0.62 µM (equivalent to 210 ng/mL)[3] |
| Catharanthine | HepG2 (Liver Carcinoma) | Data indicates dose-dependent cytotoxicity[1][2] |
Table 2: Comparative Cytotoxicity of Vinca Alkaloids (Continuous Exposure)
| Compound | L1210 (Mouse Leukemia) | S49 (Mouse Lymphoma) | Neuroblastoma | HeLa | HL-60 (Human Leukemia) |
| Vincristine | 4.4 nM | 5 nM | 33 nM | 1.4 nM | 4.1 nM |
| Vinblastine | 4.0 nM | 3.5 nM | 15 nM | 2.6 nM | 5.3 nM |
Data from a study comparing the effects of vincristine and vinblastine on various cell lines.[4] It is important to note that catharanthine was not included in this direct comparison.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of catharanthine are provided below.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Catharanthine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of catharanthine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Catharanthine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of catharanthine for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Catharanthine
-
Fluorescence or absorbance plate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, polymerization buffer, and GTP.
-
Compound Addition: Add catharanthine at various concentrations to the reaction mixture.
-
Polymerization Monitoring: Monitor the polymerization of tubulin by measuring the increase in light scattering (absorbance at 340 nm) or fluorescence over time at 37°C.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of catharanthine to a control without the compound.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate to assess the effect of catharanthine on signaling pathways.
Materials:
-
Cancer cell lines
-
Catharanthine
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibodies (e.g., against total and phosphorylated forms of mTOR, Akt, p70S6K, 4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with catharanthine, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by catharanthine and a general experimental workflow for its validation.
References
- 1. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catharanthine Content in Catharanthus roseus Cultivars
For Researchers, Scientists, and Drug Development Professionals: A Guide to High-Catharanthine Yielding Varieties of Periwinkle
This guide provides a comparative overview of catharanthine (B190766) concentrations across various cultivars of Catharanthus roseus (Madagascar periwinkle). Catharanthine, a key terpenoid indole (B1671886) alkaloid (TIA), is a critical precursor for the semi-synthesis of the anticancer drugs vinblastine (B1199706) and vincristine. The selection of high-yielding cultivars is paramount for maximizing the efficiency of drug production. This document summarizes quantitative data from multiple studies, details standardized experimental protocols for extraction and analysis, and provides visual representations of the biosynthetic pathway and experimental workflows.
Comparative Catharanthine Content in Catharanthus roseus Cultivars
The concentration of catharanthine can vary significantly among different cultivars of Catharanthus roseus. The following table summarizes findings from several research studies, presenting the catharanthine content in descending order.
| Cultivar | Catharanthine Content (μg/g Dry Weight) | Reference |
| Pacifica Polka Dot | 3790 | [1] |
| Pacifica Peach | 2903 ± 384 | [1][2][3] |
| Cooler Rose Hot | 461 ± 46 (Serpentine, another TIA) | [2] |
| Titan Blush | 567 ± 84 (Total TIAs) | |
| Cooler Pink | 900 |
Note: The data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. Some studies reported on related alkaloids or total TIA content, which are noted in the table.
One comprehensive study of 64 different C. roseus cultivars found that 'Pacifica Peach' exhibited the highest concentrations of both catharanthine (2903 ± 384 μg/g DW) and vindoline (B23647) (2082 ± 113 μg/g DW). Another study highlighted 'Pacifica Polka Dot' as having a particularly high catharanthine content of 3.79 mg/g dry leaf weight. In contrast, the 'Cooler Pink' variety was found to have a significantly lower catharanthine content of only 0.9 mg/g dry leaf weight. Research has also indicated that the 'Albus' cultivar contains a higher concentration of catharanthine compared to the 'Ocellatus' and 'Roseus' varieties.
Experimental Protocols
A standardized and reproducible methodology is crucial for the accurate comparison of catharanthine content between different plant cultivars. Below are detailed protocols for the extraction and quantification of catharanthine from C. roseus leaves.
Protocol 1: Catharanthine Extraction
This protocol outlines a simplified method for the extraction of alkaloids from dried C. roseus leaf material.
Materials:
-
Dried and powdered leaf material of C. roseus
-
3% Hydrochloric acid (HCl)
-
Hexane
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh 5 g of the powdered leaf material.
-
Perform three successive extractions, each with 30 mL of 90% ethanol for 12 hours at room temperature.
-
Filter the collected ethanol extracts and concentrate the filtrate to approximately 10 mL using a rotary evaporator.
-
Dilute the concentrated extract with 10 mL of water.
-
Acidify the solution by adding 10 mL of 3% HCl.
-
To remove non-alkaloidal compounds, wash the acidified extract three times with 30 mL of hexane.
-
The resulting aqueous layer, which contains the alkaloid hydrochlorides, should be filtered and is then ready for HPLC analysis.
Protocol 2: Catharanthine Quantification by HPLC
This protocol details the High-Performance Liquid Chromatography (HPLC) conditions for the simultaneous determination of catharanthine and other related alkaloids.
Instrumentation:
-
HPLC system equipped with a UV detector
-
Zorbax Eclipse plus C18 column (250 mm x 4.6 mm, 5 µm) with a guard column
-
Data acquisition software
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, acetonitrile, and 25 mM ammonium (B1175870) acetate (B1210297) with 0.1% triethylamine (B128534) in a 15:45:40 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL of the sample extract.
-
Detection: UV detection at 297 nm.
-
Run Time: A sufficient duration to ensure the elution of all compounds of interest (typically over 20 minutes).
Visualizing Key Processes
To aid in the understanding of catharanthine production and analysis, the following diagrams illustrate the biosynthetic pathway and a general experimental workflow.
Caption: Simplified biosynthetic pathway of catharanthine.
Caption: General experimental workflow for catharanthine analysis.
References
A Comparative Guide to LC-MS/MS for the Validation of Catharanthine Identity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the validation of catharanthine (B190766) identity. It includes supporting experimental data, detailed methodologies, and comparisons with alternative techniques to assist researchers in selecting the most appropriate analytical approach for their specific needs.
Introduction to Catharanthine and the Need for Accurate Validation
Catharanthine is a monoterpenoid indole (B1671886) alkaloid found in the medicinal plant Catharanthus roseus. It serves as a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. Accurate identification and quantification of catharanthine are essential for pharmaceutical research, drug development, and quality control of herbal products. LC-MS/MS has emerged as a powerful technique for this purpose due to its high sensitivity and selectivity.
Comparison of Analytical Methods: LC-MS/MS vs. HPLC-UV
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common method for the analysis of alkaloids, LC-MS/MS offers significant advantages in terms of selectivity and sensitivity.[1]
| Feature | LC-MS/MS | HPLC-UV |
| Selectivity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-elution with compounds having similar UV absorbance) |
| Sensitivity | Very High (typically ng/mL to pg/mL) | Moderate (typically µg/mL) |
| Identification Confidence | High (based on retention time and specific mass transitions) | Moderate (based on retention time and UV spectrum) |
| Matrix Effect | Can be significant, may require internal standards | Less susceptible to ion suppression, but matrix can affect peak shape |
| Cost | Higher initial investment and maintenance costs | Lower initial investment and operational costs |
Experimental Workflow for Catharanthine Validation
The following diagram illustrates a typical experimental workflow for the validation of catharanthine identity using LC-MS/MS.
Caption: A typical workflow for catharanthine validation using LC-MS/MS.
Detailed Experimental Protocols
Sample Preparation
A critical step in the analysis of catharanthine from plant matrices is the efficient extraction of the target analyte while minimizing interferences.
Protocol 1: Methanolic Extraction
This protocol is a general method for the extraction of alkaloids from C. roseus leaves.
-
Homogenization: Grind dried and powdered leaf material.
-
Extraction: Extract the homogenized sample with methanol, often with sonication or shaking.
-
Centrifugation: Centrifuge the extract to pellet solid plant material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
Protocol 2: Acid-Base Extraction
This method provides a more specific extraction for alkaloids.
-
Acidification: Extract the plant material with an acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.
-
Basification and Liquid-Liquid Extraction: Basify the acidic extract with a base (e.g., NH4OH) to deprotonate the alkaloids. Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters used for the analysis of catharanthine.
| Parameter | Typical Conditions |
| LC Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A gradient elution is typically used to separate catharanthine from other alkaloids. |
| Flow Rate | 0.2 - 0.4 mL/min[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[2] |
| Precursor Ion (m/z) | 337.4[3] |
| Product Ions (m/z) | 144.2, 168.3 |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Validation
The validation of an LC-MS/MS method is crucial to ensure its accuracy, precision, and reliability. The table below presents a summary of validation parameters for catharanthine quantification from various studies.
| Parameter | Study 1 | Study 2 | Study 3 |
| **Linearity (R²) ** | > 0.99 | > 0.9988 | > 0.99 |
| LOD (ng/mL) | 1 - 10 | Not Reported | 0.039 - 0.583 |
| LOQ (ng/mL) | 3 - 30 | Not Reported | 0.118 - 1.767 |
| Recovery (%) | 92.8 - 104.1 | 88.5 - 96.5 | Not Reported |
| Precision (RSD%) | < 15 | Not Reported | < 5 |
Catharanthine Fragmentation Pathway
The fragmentation of the catharanthine precursor ion in the mass spectrometer provides structural information that is key to its confident identification.
Caption: Simplified fragmentation pathway of catharanthine in MS/MS.
Conclusion
LC-MS/MS is a highly sensitive and selective method for the validation of catharanthine identity. Its ability to provide structural information through fragmentation, coupled with high-resolution separation, makes it superior to traditional HPLC-UV methods for this application. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers working on the analysis of catharanthine and other related indole alkaloids. The choice of the specific method and parameters should be guided by the research goals, available instrumentation, and the complexity of the sample matrix.
References
A Comparative Guide to Synthetic vs. Natural Catharanthine in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
The advent of synthetic routes for complex natural products offers researchers significant advantages, including scalability, batch-to-batch consistency, and the potential for analog generation. Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid from Catharanthus roseus, is a crucial precursor for the semi-synthesis of potent anticancer drugs like vinblastine (B1199706) and vincristine. As synthetic catharanthine becomes more accessible, a rigorous comparison against its natural counterpart is essential to validate its bioequivalence.
This guide provides a comprehensive framework for the head-to-head comparison of natural and synthetic catharanthine. While direct comparative data is not yet widely available in published literature, we present the necessary experimental protocols and data presentation structures to enable an objective evaluation.
Data Presentation: A Framework for Comparison
To ensure a clear and direct comparison, all quantitative data should be summarized in a structured format. The following table serves as a template for presenting the key metrics from the experimental protocols detailed below.
| Parameter | Natural Catharanthine | Synthetic Catharanthine | Method |
| Physicochemical Properties | |||
| Purity (%) | Value | Value | HPLC |
| Molecular Mass (Da) | Value | Value | LC-MS |
| In Vitro Cytotoxicity | |||
| IC50 HepG2 (µM) | Value | Value | MTT Assay |
| IC50 HeLa (µM) | Value | Value | MTT Assay |
| IC50 A549 (µM) | Value | Value | MTT Assay |
| Mechanism of Action | |||
| Tubulin Polymerization Inhibition (IC50, µM) | Value | Value | Fluorescence-based Assay |
| Cell Cycle Arrest (% of cells in G2/M) | Value | Value | Flow Cytometry |
| p-mTOR/mTOR ratio (relative to control) | Value | Value | Western Blot |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of natural and synthetic catharanthine samples and confirm their identity against a reference standard.
Methodology:
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Sample Preparation: Prepare stock solutions of natural and synthetic catharanthine in methanol (B129727) at a concentration of 1 mg/mL.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79, v/v; pH 3.5) can be used.[1][2]
-
Analysis: Inject equal volumes of the sample solutions. The purity is calculated by dividing the peak area of catharanthine by the total peak area of all components in the chromatogram. The identity is confirmed by comparing the retention time to a certified reference standard.
Cytotoxicity Assessment by MTT Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of natural and synthetic catharanthine on various cancer cell lines.
Methodology:
-
Cell Lines: Human hepatocellular carcinoma (HepG2), human cervical cancer (HeLa), and human lung carcinoma (A549) cell lines.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3][4]
-
Compound Treatment: Treat the cells with serial dilutions of natural or synthetic catharanthine (e.g., ranging from 0.1 to 100 µM) and incubate for 48-72 hours.[3][4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3][5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effects of natural and synthetic catharanthine on cell cycle progression. Vinca (B1221190) alkaloids are known to cause mitotic arrest.[3][6]
Methodology:
-
Cell Treatment: Treat cells (e.g., L1210 or HeLa) with the respective IC50 concentrations of natural and synthetic catharanthine for a period of 21-24 hours.[7]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while gently vortexing.[8][9] Store at 4°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8] Incubate in the dark for 30 minutes at room temperature.[8]
-
Data Acquisition: Analyze the samples using a flow cytometer, exciting the PI at 488 nm. Collect data from at least 10,000 events per sample.[8]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the comparative data. The following diagrams, generated using DOT language, illustrate a key signaling pathway modulated by catharanthine and the overall experimental workflow for this comparative guide.
Caption: Proposed mTOR signaling pathway inhibition by catharanthine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity, cell cycle kinetics and morphonuclear-induced effects of Vinca alkaloid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
Comparative Docking Analysis of Catharanthine with Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the in-silico interaction of catharanthine (B190766) with various protein targets implicated in cancer and other diseases. This guide provides a comparative analysis of binding affinities, detailed experimental protocols for molecular docking, and visual representations of relevant signaling pathways and workflows.
Catharanthine, a monoterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus, is a precursor to the potent anticancer drugs vinblastine (B1199706) and vincristine. While the dimeric Vinca (B1221190) alkaloids are well-studied for their tubulin-binding properties, catharanthine itself has demonstrated a range of biological activities. Molecular docking studies have become an invaluable tool in elucidating the potential mechanisms of action for natural products like catharanthine by predicting their binding modes and affinities to various protein targets. This guide synthesizes findings from multiple in-silico studies to provide a comparative overview of catharanthine's interactions with key proteins.
Quantitative Data Summary
The following table summarizes the binding affinities of catharanthine with several protein targets as determined by molecular docking studies. Lower binding energy values indicate a higher predicted binding affinity.
| Target Protein | PDB ID | Ligand(s) | Docking Software | Binding Energy (kcal/mol) | RMSD (Å) | Reference |
| mTOR | 4JSV | Catharanthine, Vindoline (B23647), Vinblastine, Vincristine, Tryptophan, Daunorubicin | AutoDock4 | -5.84 (Catharanthine) | <2.0 | [1] |
| HSP90AB1 | 3NMQ | Catharanthine, Vindoline, Vinblastine, Vincristine, Tryptophan, Daunorubicin | AutoDock4 | Not specified for Catharanthine | <2.0 | [1] |
| MAPK1 | 6G8X | Catharanthine, Vindoline, Tryptophan, Daunorubicin | AutoDock4 | -5.84 (Catharanthine) | 0.677 | [1] |
| ABL1 | 4TWP | Catharanthine, Vindoline, Tryptophan, Vincristine, Vinblastine, Daunorubicin | AutoDock | -6.16 (Catharanthine) | 0.705 | [2][3][4] |
| α/β-tubulin | Not specified | Catharanthine, Vindoline, Vinblastine, Vincristine, Vinorelbine | In-silico molecular docking | Weak binding affinity | Not specified | [5] |
| FRB domain of mTOR | Not specified | Catharanthine, Rapamycin | Molecular Docking | -7.3 (Catharanthine) | Not specified | [6][7] |
Experimental Protocols: Molecular Docking
The following is a generalized experimental protocol for the molecular docking of catharanthine with its target proteins, synthesized from the methodologies reported in the cited studies.
Protein and Ligand Preparation
-
Protein Structure Preparation: The three-dimensional crystal structures of the target proteins (mTOR, HSP90AB1, MAPK1, ABL1) were downloaded from the Protein Data Bank (PDB).[1][2] Using software such as Biovia Discovery Studio or AutoDockTools, water molecules and any co-crystallized ligands were removed from the protein structures. Polar hydrogens were added, and Kollman charges were assigned to the protein. The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom types required for docking.
-
Ligand Structure Preparation: The 3D structure of catharanthine was obtained from the PubChem database.[1] Ligand optimization was performed using software like Avogadro or Chem3D to obtain a stable, low-energy conformation.[1] Gasteiger charges were computed, and non-polar hydrogens were merged. The prepared ligand structure was also saved in the PDBQT format.
Molecular Docking Simulation
-
Docking Software: The molecular docking simulations were primarily performed using AutoDock4 or AutoDock Vina.[1][2]
-
Grid Box Generation: A grid box was defined around the active site of the target protein to specify the search space for the ligand. The grid box dimensions and center coordinates were determined based on the binding pocket of the co-crystallized ligand or by using prediction tools. For the ABL1 protein (PDB ID: 4TWP), the grid box was centered at X: 60.303, Y: 16.211, Z: 51.811 with dimensions of 40x40x40 points and a grid spacing of 0.375 Å.[2]
-
Docking Parameters: The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock for ligand docking. Typical parameters include a population size of 150, a maximum number of 2,500,000 energy evaluations, and a set number of docking runs (e.g., 10).
Post-Docking Analysis
-
Binding Energy and Conformation Analysis: The docking results were analyzed to identify the conformation with the lowest binding energy. The binding energy (ΔG) represents the affinity of the ligand for the protein, with more negative values indicating stronger binding.
-
Validation of Docking Protocol: The reliability of the docking protocol was validated by re-docking the co-crystallized native ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[1][2]
-
Visualization of Interactions: The interactions between catharanthine and the amino acid residues in the active site of the target proteins were visualized using software like Biovia Discovery Studio or PyMOL. This allows for the identification of key interactions such as hydrogen bonds and hydrophobic interactions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involving the target proteins and a typical workflow for molecular docking studies.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. aca.unram.ac.id [aca.unram.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating network pharmacology and molecular docking to assess Catharanthus roseus as a natural alternative for leukemia therapy | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Synthetic Cathinones
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of synthetic cathinones is a critical aspect of laboratory operations. Adherence to stringent disposal protocols is essential for the protection of personnel, the environment, and to maintain regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of synthetic cathinones, using 3-Chloroethcathinone (3-CEC) as a primary example of a hazardous chemical waste.
Core Principle of Disposal
Synthetic cathinones, such as 3-CEC, should never be disposed of in regular trash or poured down the sewer system.[1] All waste materials contaminated with these substances must be collected and managed by a licensed hazardous waste disposal service.[1]
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe handling and disposal of synthetic cathinone (B1664624) waste. The following steps outline the necessary procedures from collection to final disposal.
1. Container Selection and Labeling:
-
All waste, including unused product, contaminated personal protective equipment (PPE), and cleaning materials, must be collected in a dedicated, leak-proof container that is chemically compatible with the substance.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name (e.g., "3-Chloroethcathinone"), the concentration if it is in a solution, and the date when the waste was first added.[1]
2. Waste Segregation and Storage:
-
Store the waste container in a designated, secure hazardous waste storage area within the laboratory, away from normal lab activities to minimize the risk of accidental spills or exposure.[1]
-
It is crucial to segregate the waste from incompatible materials, such as acids and bases, to prevent dangerous chemical reactions.[1]
-
Always use secondary containment, like a lab tray, to capture any potential leaks.[1]
3. Disposal of Empty Containers:
-
Empty containers that previously held a synthetic cathinone must also be treated as hazardous waste unless they are thoroughly decontaminated.[1]
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical.[1]
-
The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected depending on institutional and local regulations.[1]
4. Final Disposal:
-
The final disposal of the hazardous waste must be handled through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
-
Ensure all required paperwork is completed accurately to facilitate a smooth and compliant disposal process.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative parameters for the proper disposal of synthetic cathinones.
| Parameter | Specification | Rationale |
| Waste Container | Leak-proof, chemically compatible, and clearly labeled. | To prevent leakage and ensure proper identification of hazardous contents. |
| Labeling | "Hazardous Waste," full chemical name, concentration, and accumulation start date. | To comply with regulations and inform handlers of the container's contents and age. |
| Storage | Designated, secure area, segregated from incompatible materials, with secondary containment. | To minimize exposure risk, prevent dangerous reactions, and contain potential spills. |
| Empty Containers | Triple-rinse with an appropriate solvent; collect the first rinsate as hazardous waste. | To ensure containers are decontaminated before non-hazardous disposal or recycling. |
| Final Disposal | Through the institution's EHS department or a licensed hazardous waste contractor. | To ensure disposal is handled in a compliant and environmentally sound manner. |
Disposal Workflow
The logical flow for the proper disposal of synthetic cathinone waste is illustrated in the diagram below. This workflow provides a clear, step-by-step decision-making process for laboratory personnel.
Caption: Workflow for the proper disposal of synthetic cathinone waste.
By adhering to these guidelines, laboratory professionals can ensure the safe, responsible, and compliant disposal of synthetic cathinones, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
Safeguarding Synthesis: A Guide to Personal Protective Equipment and Handling of Cathinones
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of synthetic cathinones in a laboratory setting. Adherence to these protocols is critical to ensure the safety of personnel and the integrity of research. Synthetic cathinones are a class of psychoactive substances that require stringent safety measures due to their potential health risks.
Personal Protective Equipment (PPE)
A multi-tiered approach to PPE is mandatory when handling synthetic cathinones, particularly in their potent powder form. The following table outlines the required PPE based on the nature of the laboratory task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Knee-length laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with P100 cartridges- Chemical-resistant disposable gown with tight-fitting cuffs- Double-gloving with powder-free nitrile gloves- Disposable sleeve covers | - Head covering- Shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Face shield for larger volumes or splash risk |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Face shield- Respirator (if aerosols are generated) |
Physicochemical Properties of Selected Synthetic Cathinones
The following table summarizes key physicochemical properties of several common synthetic cathinones to aid in risk assessment and handling procedures.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Cathinone (B1664624) | C₉H₁₁NO | 149.19 | 71-73 | Decomposes |
| Methcathinone | C₁₀H₁₃NO | 163.22 | 181-183 (HCl salt) | Not available |
| Mephedrone | C₁₁H₁₅NO | 177.24 | 65-68 | Not available |
| Methylone | C₁₁H₁₃NO₃ | 207.22 | 246-247 (HCl salt) | Not available |
| MDPV | C₁₆H₂₁NO₃ | 275.34 | 248-250 (HCl salt) | Not available |
Experimental Protocols: Safe Handling of Cathinone Powders
The following is a step-by-step protocol for the weighing and dissolution of synthetic cathinone powders. This procedure is designed to minimize the risk of exposure and contamination.
1. Preparation and Pre-Weighing Checks:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh paper or boats, vials, and solvent.
-
Don all required PPE as specified for handling powders.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated set of spatulas and tools for handling the cathinone.
-
Carefully transfer the desired amount of powder onto the weigh paper or boat.
-
Avoid any sudden movements that could generate airborne particles.
-
Close the primary container immediately after dispensing.
3. Dissolution:
-
Place the weigh paper or boat containing the powder into the receiving vial.
-
Slowly add the desired solvent to the vial, allowing the powder to dissolve.
-
If necessary, cap the vial and gently vortex or sonicate to ensure complete dissolution.
-
Visually inspect the solution to confirm that no undissolved particles remain.
4. Post-Handling and Decontamination:
-
Dispose of the used weigh paper/boat and any other contaminated disposables in a designated hazardous waste container.
-
Thoroughly decontaminate all non-disposable equipment and the work surface within the fume hood.
-
Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces. Dispose of all single-use PPE in the designated hazardous waste.
-
Wash hands and forearms thoroughly with soap and water.
Operational and Disposal Plan
A comprehensive plan for the entire lifecycle of synthetic cathinones in the laboratory is essential.
Workflow for Safe Handling of Synthetic Cathinones
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
